2-Methylbenzoylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTQMHCHBQZTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366401 | |
| Record name | 2-METHYLBENZOYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35276-81-4 | |
| Record name | 2-METHYLBENZOYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylphenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzoyl group substituted with a methyl group at the ortho position and an adjacent nitrile functionality, imparts unique reactivity that makes it a valuable building block for the synthesis of diverse heterocyclic systems and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for laboratory and developmental applications.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 35276-81-4 | [1] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | White crystals | |
| Melting Point | 81-87 °C | |
| Synonyms | 3-(2-methylphenyl)-3-oxopropanenitrile, 3-Oxo-3-o-tolylpropanenitrile | [1][2] |
Synthesis of this compound
A general and effective method for the synthesis of β-ketonitriles, including this compound, involves the transition-metal-catalyst-free reaction of amides and acetonitrile. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 3-Oxo-3-(o-tolyl)propanenitrile
Materials:
-
2-Methyl-N-phenyl-N-tosylbenzamide (or a similar activated amide of 2-methylbenzoic acid)
-
Acetonitrile
-
Suitable solvent (e.g., anhydrous THF)
-
Strong base (e.g., NaH or LiHMDS)
-
Silica gel for column chromatography
-
n-hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the activated amide of 2-methylbenzoic acid (1.0 mmol) in anhydrous solvent, add the strong base (2.0 mmol) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes at this temperature.
-
Add acetonitrile (3.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 3-oxo-3-(o-tolyl)propanenitrile.[3]
Spectral Data
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are the reported ¹H and ¹³C NMR spectral data for 3-Oxo-3-(o-tolyl)propanenitrile.[3]
¹H NMR (500 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the aromatic protons, the methylene protons, and the methyl protons.)
¹³C NMR (126 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.)
Infrared (IR) Spectroscopy
A representative IR spectrum of a β-ketonitrile would exhibit characteristic absorption bands. For 3-Oxo-3-(o-tolyl)propanenitrile, the following peaks are expected:
-
~2260 cm⁻¹: C≡N stretching vibration of the nitrile group.[3]
-
~1690 cm⁻¹: C=O stretching vibration of the ketone group.[3]
-
Aromatic C-H and C=C stretching vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the electrophilic nature of the carbonyl and nitrile groups, as well as the acidic α-protons of the methylene group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds.
General Reactivity of β-Ketonitriles
β-Ketonitriles are valuable synthons in organic synthesis. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations, including:
-
Cyclization Reactions: They are common starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes through condensation reactions with various reagents.[4]
-
Multicomponent Reactions (MCRs): Their ability to react with multiple components in a single step makes them ideal candidates for generating molecular diversity in drug discovery.[4]
-
Reactions at the Methylene Group: The acidic protons of the methylene bridge can be deprotonated to form a stabilized carbanion, which can then participate in various alkylation and acylation reactions.
Experimental Workflow for Heterocycle Synthesis
The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds starting from a β-ketonitrile like this compound.
Caption: General workflow for synthesizing heterocycles from this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical properties, a general synthetic protocol, available spectral data, and an outline of its reactivity. The provided information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. Further research into the specific biological activities and reaction mechanisms of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-methylbenzoylacetonitrile, a valuable intermediate in the preparation of various organic compounds, including fungicides.[1] This document details the necessary precursors, reaction conditions, and experimental protocols for the successful synthesis of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-methylbenzoic acid (o-toluic acid) to its corresponding acid chloride, 2-methylbenzoyl chloride (o-toluoyl chloride). The second step is the cyanation of the synthesized 2-methylbenzoyl chloride to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 258-259 | 1.062 |
| 2-Methylbenzoyl Chloride | C₈H₇ClO | 154.59 | 88-90 @ 12 mmHg[2] | 1.185 |
| This compound | C₉H₇NO | 145.16 | 127 @ 29 Torr[1] | 1.1 ± 0.1[1] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Synthesis of 2-Methylbenzoyl Chloride | 2-Methylbenzoic Acid, Thionyl Chloride | N,N-Dimethylformamide (DMF) | None | 90[2] | 3[2] | 99.7[2] | 98.8[2] |
| Synthesis of this compound | 2-Methylbenzoyl Chloride, Potassium Ferricyanide | Copper Quinoline | Dichloroethane | 80-85[3] | 4[3] | 91.3[3] | 97.8[3] |
Experimental Protocols
Step 1: Synthesis of 2-Methylbenzoyl Chloride (o-Toluoyl Chloride)
This protocol is adapted from a high-yield industrial synthesis method.[2][3][4]
Materials:
-
2-Methylbenzoic acid (540.56 g)
-
Thionyl chloride (571.0 g)
-
N,N-dimethylformamide (DMF) (2 g)
Apparatus:
-
1000 mL reaction flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Exhaust gas absorption system
Procedure:
-
Equip a 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption device.
-
Charge the flask with 2-methylbenzoic acid, thionyl chloride, and N,N-dimethylformamide.[2]
-
Heat the mixture to 90°C while stirring continuously.[2]
-
Maintain this temperature for 3 hours. The reaction is considered complete when the mixture becomes a clear, transparent solution.[2]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The remaining liquid is crude 2-methylbenzoyl chloride, which can be further purified by vacuum distillation. The final product is 612.7 g of o-methyl benzoyl chloride with a purity of 98.8% and a yield of 99.7%.[2]
Step 2: Synthesis of this compound
This protocol is based on a patented method for the synthesis of o-methylbenzoyl cyanide.[3]
Materials:
-
2-Methylbenzoyl chloride (50 g, 0.32 mol)
-
Potassium ferricyanide (18.1 g, 0.054 mol)
-
Copper quinoline (0.5 g)
-
Dichloroethane (200 mL)
Apparatus:
-
500 mL reaction bottle
-
Heating and stirring apparatus
-
Apparatus for reduced pressure distillation
Procedure:
-
In a 500 mL reaction bottle, add 200 mL of dichloroethane, 50 g of o-methylbenzoyl chloride, and 18.1 g of potassium ferricyanide.[3]
-
Add 0.5 g of copper quinoline to the mixture.[3]
-
Control the temperature between 80°C and 85°C and maintain the reaction for 4 hours with stirring.[3]
-
After the reaction is complete, wash the mixture with water and separate the layers.
-
Remove the solvent from the organic phase under reduced pressure.
-
The crude product is then purified by reduced pressure distillation to obtain 43.3 g of this compound with a purity of 97.8% and a yield of 91.3%.[3]
Characterization Data for this compound: [3]
-
¹H NMR (400MHz, CDCl₃): δ 2.64 (s, 3H), 7.36 (d, J=7.6Hz, 1H), 7.48 (t, J=7.6Hz, 1H), 7.63 (td, J₁=7.6, J₂=1.2Hz, 1H), 8.25 (d, J=7.6Hz, 1H).
-
¹³C NMR (100MHz, CDCl₃): δ 22.0, 113.3, 126.8, 131.4, 132.8, 135.0, 135.6, 142.8, 168.5.
-
GC-MS (EI): M⁺ 145.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 2-methylbenzoic acid.
Caption: Synthesis pathway of this compound.
Alternative Synthesis Considerations
While the presented pathway is efficient, alternative methods for the cyanation of acyl chlorides exist. A common method involves the use of alkali metal cyanides like potassium cyanide or sodium cyanide, often in the presence of a phase transfer catalyst.[5] Another approach mentioned in literature for the synthesis of this compound involves the reaction of o-methyl benzoyl chloride and potassium cyanide in acetonitrile solvent with ultrasonic treatment at 50°C.[1] The choice of method may depend on factors such as safety considerations, reagent availability, and desired scale of production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114380713B - O-methyl benzoyl cyanide synthesis method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]
In-Depth Technical Guide: 2-Methylbenzoylacetonitrile (CAS 5955-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzoylacetonitrile, with CAS number 5955-73-7, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a benzoyl group attached to an acetonitrile moiety with a methyl substituent on the phenyl ring, provides a reactive scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key precursor in the development of fungicides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 5955-73-7 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents | |
| Density | Not available |
Synthesis and Purification
Synthetic Pathway
A common synthetic route to this compound involves the reaction of 2-methylbenzoyl chloride with a cyanide source. This reaction is a nucleophilic acyl substitution where the cyanide ion attacks the electrophilic carbonyl carbon of the acid chloride.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of 2-alkylphenylacetonitriles, adapted for the synthesis of this compound.[1]
Materials:
-
2-Methylbenzoyl chloride
-
Sodium cyanide (or other suitable cyanide source)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-methylbenzoyl chloride in the same anhydrous solvent to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally related compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet), methyl protons (singlet), and methylene protons (singlet). |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons, methyl carbon, and methylene carbon. |
| IR (Infrared) | Characteristic absorption bands for the carbonyl group (C=O), nitrile group (C≡N), and aromatic C-H bonds. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Drug Development: A Precursor to Fungicides
This compound is a crucial intermediate in the synthesis of strobilurin fungicides, a class of agricultural chemicals that inhibit fungal respiration.[2] One prominent example is Trifloxystrobin.
Synthesis of Trifloxystrobin
The synthesis of Trifloxystrobin involves a multi-step process where this compound is a key building block. A simplified workflow is illustrated below.
Mechanism of Action of Strobilurin Fungicides
Strobilurin fungicides, including Trifloxystrobin, act as Quinone outside Inhibitors (QoI).[3][4] They block the electron transport chain at the cytochrome bc1 complex (Complex III) in the mitochondria of fungi. This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate with significant applications in the synthesis of agrochemicals, particularly strobilurin fungicides. Its synthesis, while straightforward in principle, requires careful execution and purification to obtain a high-purity product. Understanding its chemical properties and reactivity is crucial for its effective utilization in the development of new and improved fungicidal agents and other bioactive molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.
References
- 1. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 2. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylbenzoylacetonitrile, a molecule of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and potential applications, with a focus on its role as a synthetic intermediate. Detailed experimental protocols for its synthesis and characterization are presented, alongside spectroscopic data. Furthermore, this guide explores the known biological activities of the broader class of substituted benzoylacetonitriles, suggesting potential therapeutic applications and relevant signaling pathways for this compound.
Introduction
This compound, systematically named 3-(2-methylphenyl)-3-oxopropanenitrile, is an aromatic β-ketonitrile. This class of compounds is characterized by a ketone and a nitrile group separated by a methylene bridge, attached to a substituted phenyl ring. The presence of these reactive functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Moreover, substituted benzoylacetonitriles have garnered attention in the field of drug discovery for their potential therapeutic properties, notably as anti-inflammatory agents. This guide aims to provide a detailed technical resource on the molecular structure, synthesis, and potential biological relevance of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzoyl group substituted with a methyl group at the ortho position of the phenyl ring. This moiety is attached to an acetonitrile fragment at the carbonyl carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 3-(2-methylphenyl)-3-oxopropanenitrile | |
| Synonyms | This compound, 3-Oxo-3-(o-tolyl)propanenitrile | |
| CAS Number | 35276-81-4 | |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 81-82 °C | |
| Storage Temperature | 2-8°C | |
| Predicted XlogP | 1.9 | [1] |
| Monoisotopic Mass | 159.06842 Da | [1] |
Synthesis of this compound
The synthesis of β-ketonitriles such as this compound can be achieved through the condensation of an appropriate ester with acetonitrile in the presence of a strong base. A general and effective method is the Claisen condensation reaction.
General Experimental Protocol: Claisen Condensation
This protocol describes a general procedure for the synthesis of this compound based on established methods for analogous compounds.
Reaction Scheme:
Caption: Synthesis of this compound via Claisen condensation.
Materials and Reagents:
-
Methyl 2-methylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous tetrahydrofuran (THF) or Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 2-methylbenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Data and Characterization
While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.8-7.9 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 4.1 (s, 2H, -CH₂-CN), 2.5 (s, 3H, Ar-CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 190 (C=O), 138 (Ar-C), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-CH), 126 (Ar-CH), 115 (C≡N), 30 (-CH₂-CN), 21 (Ar-CH₃) ppm |
| IR (KBr) | ν ~ 3050 (Ar C-H), 2950 (Alkyl C-H), 2260 (C≡N), 1690 (C=O, ketone), 1600, 1480 (Ar C=C) cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%) = 159 (M⁺), 144 (M-CH₃)⁺, 119 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺ |
Potential Applications in Drug Development
Substituted benzoylacetonitriles have demonstrated a range of biological activities, with anti-inflammatory properties being of particular interest to the drug development community.
Anti-inflammatory Activity
Research on various benzoylacetonitrile derivatives has shown their ability to modulate inflammatory responses. These compounds have been observed to suppress the production of pro-inflammatory mediators in cellular models of inflammation.
Potential Mechanism of Action:
The anti-inflammatory effects of substituted benzoylacetonitriles are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Caption: Potential anti-inflammatory signaling pathway inhibition.
While specific studies on the 2-methyl derivative are limited, its structural similarity to other biologically active benzoylacetonitriles suggests it may possess similar anti-inflammatory properties, making it a candidate for further investigation in drug discovery programs targeting inflammatory diseases.
Conclusion
This compound is a valuable synthetic intermediate with a molecular structure amenable to a variety of chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a general protocol for its synthesis, and predicted spectroscopic data for its characterization. The potential for this class of molecules to act as anti-inflammatory agents highlights the importance of further research into the specific biological activities and mechanisms of action of this compound. The information presented herein serves as a foundational resource for researchers and scientists working in organic synthesis and drug development.
References
Spectroscopic Profile of 2-Methylbenzoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzoylacetonitrile (also known as 2-Methylbenzyl cyanide or o-tolylacetonitrile). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 4H | Ar-H |
| 3.73 | s | 2H | CH ₂CN |
| 2.38 | s | 3H | Ar-CH ₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 137.1 | Ar-C (quaternary) |
| 130.8 | Ar-C H |
| 128.8 | Ar-C H |
| 127.4 | Ar-C H |
| 126.9 | Ar-C H |
| 118.0 | C N |
| 21.0 | Ar-C H₃ |
| 19.3 | C H₂CN |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3020 - 3070 | Medium | Aromatic C-H Stretch |
| 2930 - 2960 | Medium | Aliphatic C-H Stretch (CH₃) |
| 2860 - 2880 | Medium | Aliphatic C-H Stretch (CH₂) |
| 2247 | Strong | C≡N Stretch (Nitrile) |
| 1605, 1495, 1460 | Medium-Strong | Aromatic C=C Bending |
| 740 | Strong | Ortho-disubstituted Benzene C-H Bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 116 | 40 | [M - CH₃]⁺ |
| 104 | 95 | [M - HCN]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: Approximately 12-16 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Approximately 200-240 ppm.
-
Temperature: 298 K.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 200-250 °C.
-
For GC-MS, a suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure proper elution of the compound.
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Parameters:
-
Wavelength range: 200-400 nm.
-
A baseline correction is performed using a cuvette filled with the same solvent used for the sample.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 3-Oxo-3-(tolyl)propanenitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the ortho, meta, and para isomers of 3-oxo-3-(tolyl)propanenitrile. These β-ketonitriles are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds of medicinal interest. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by consolidating key technical data, including IUPAC nomenclature, physical properties, detailed synthetic protocols, and a summary of their role as precursors to biologically active molecules.
IUPAC Nomenclature and Synonyms
The chemical name "2-Methylbenzoylacetonitrile" is ambiguous. The correct IUPAC nomenclature specifies the position of the methyl group on the phenyl ring. The three positional isomers are:
-
ortho isomer: 3-oxo-3-(o-tolyl)propanenitrile
-
meta isomer: 3-oxo-3-(m-tolyl)propanenitrile
-
para isomer: 3-oxo-3-(p-tolyl)propanenitrile
A list of common synonyms for each isomer is provided in the table below.
| Isomer | IUPAC Name | Synonyms |
| ortho | 3-oxo-3-(o-tolyl)propanenitrile | This compound, o-Toluoylacetonitrile, 3-(2-Methylphenyl)-3-oxopropanenitrile |
| meta | 3-oxo-3-(m-tolyl)propanenitrile | 3-Methylbenzoylacetonitrile, m-Toluoylacetonitrile, 3-(3-Methylphenyl)-3-oxopropanenitrile[1] |
| para | 3-oxo-3-(p-tolyl)propanenitrile | 4-Methylbenzoylacetonitrile, p-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile[2] |
Physicochemical Properties
The physical and chemical properties of the 3-oxo-3-(tolyl)propanenitrile isomers are summarized in the table below. These data are essential for their handling, characterization, and use in chemical reactions.
| Property | 3-oxo-3-(o-tolyl)propanenitrile | 3-oxo-3-(m-tolyl)propanenitrile | 3-oxo-3-(p-tolyl)propanenitrile |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO[1] | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol [1] | 159.19 g/mol [2] |
| Appearance | Solid | White to Pale cream to Pale yellow to Yellow to Pale orange to Pale brown to Yellow-brown Crystals or Powder or Crystalline powder[1] | White to Light yellow to Light orange powder to crystal[2] |
| Melting Point | No data available | 68.5-77.5 °C[1] | 104.0-108.0 °C[2] |
| Boiling Point | No data available | 318.6 °C at 760 mmHg[1] | No data available |
| CAS Number | 35276-81-4 | 53882-81-8[1] | 7391-28-8[2] |
Synthesis of 3-Oxo-3-(tolyl)propanenitriles
The most common and efficient method for the synthesis of β-ketonitriles, such as the 3-oxo-3-(tolyl)propanenitrile isomers, is the Claisen condensation of a methyl toluate ester with acetonitrile in the presence of a strong base.
General Experimental Protocol: Claisen Condensation
This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.
Materials:
-
Methyl o-, m-, or p-toluate
-
Acetonitrile
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
Hydrochloric acid (HCl), dilute solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and apparatus for reflux and extraction
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Addition of Reactants: A solution of the respective methyl toluate (1 equivalent) and acetonitrile (2-3 equivalents) in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often room temperature to gentle reflux).
-
Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The initiation of the reaction is often indicated by the evolution of hydrogen gas.
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~2).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3-oxo-3-(tolyl)propanenitrile isomer.
References
The Activated Methylene Heart of 2-Methylbenzoylacetonitrile: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzoylacetonitrile stands as a versatile scaffold in modern organic synthesis, primarily owing to the pronounced reactivity of its active methylene group. Positioned between two potent electron-withdrawing moieties—a benzoyl carbonyl and a nitrile group—this methylene unit exhibits significant acidity, rendering it a facile precursor to a stabilized carbanion. This inherent chemical character unlocks a diverse array of synthetic transformations, making it a valuable building block in the construction of complex heterocyclic systems and other valuable motifs for pharmaceutical and agrochemical research. This technical guide provides a comprehensive exploration of the reactivity of this active methylene group, detailing its physicochemical properties, key synthetic applications with experimental protocols, and mechanistic insights.
Physicochemical Properties and Acidity
The reactivity of the methylene group in this compound is fundamentally governed by the electron-withdrawing nature of the adjacent benzoyl and nitrile functionalities. This electronic influence significantly increases the acidity of the methylene protons, facilitating their abstraction by a base to form a resonance-stabilized carbanion.
Table 1: Estimated Physicochemical Properties of this compound's Active Methylene Group
| Property | Estimated Value/Description | Notes |
| pKa | ~7.8 - 8.5 | Estimated based on the predicted pKa of benzoylacetonitrile (~7.78). The ortho-methyl group may slightly increase the pKa. |
| Carbanion Stability | High | The negative charge is delocalized over the carbonyl oxygen and the nitrile nitrogen through resonance. |
| Nucleophilicity | High | The resulting carbanion is a potent nucleophile, readily participating in a variety of C-C bond-forming reactions. |
Key Synthetic Transformations
The nucleophilic carbanion generated from this compound is a versatile intermediate that participates in a wide range of synthetic transformations. The following sections detail some of the most significant reactions, complete with generalized experimental protocols adapted for this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their condensation with aldehydes or ketones, typically catalyzed by a weak base. This reaction with this compound provides a straightforward route to α,β-unsaturated products, which are themselves valuable synthetic intermediates.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 159.2 mg), benzaldehyde (1.0 mmol, 106.1 mg), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 10 µL) or ammonium acetate (0.1 mmol, 7.7 mg).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Table 2: Representative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Active Methylene Nitriles
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | ~90 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | ~85 |
| 4-Methoxybenzaldehyde | Benzoylacetonitrile | Piperidine | Ethanol | ~92 |
Note: The yields presented are for analogous reactions and may vary for this compound due to steric and electronic factors.
Alkylation Reactions
The nucleophilic carbanion of this compound can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction is a fundamental method for introducing alkyl chains at the α-position, further diversifying the molecular scaffold.
Experimental Protocol: α-Alkylation of this compound
-
Base and Substrate: In a flame-dried three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 mmol) to anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add this compound (1.0 mmol, 159.2 mg) and stir for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl bromide, 1.1 mmol) dropwise to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux and the reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Table 3: Representative Yields for Alkylation of Phenylacetonitrile Derivatives
| Phenylacetonitrile Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| Phenylacetonitrile | Ethyl Bromide | NaH | THF | ~85-95 |
| Phenylacetonitrile | Benzyl Chloride | NaOH (aq), PTC | Toluene | ~90 |
| 2-Chlorophenylacetonitrile | Methyl Iodide | K2CO3 | DMF | ~80 |
Note: The choice of base and solvent can significantly impact the yield and selectivity of the alkylation reaction. The ortho-methyl group in this compound may necessitate stronger reaction conditions or longer reaction times.
Synthesis of Heterocyclic Compounds
This compound is an excellent precursor for the synthesis of a variety of heterocyclic systems, including pyrazoles and pyridines, which are prevalent motifs in medicinal chemistry.
Pyrazoles can be synthesized by the condensation of β-dicarbonyl compounds or their equivalents with hydrazine derivatives. The active methylene group and the carbonyl group in this compound provide the necessary functionality for this transformation.
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 159.2 mg) in ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. A catalytic amount of a protic acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.
While the classical Hantzsch pyridine synthesis involves a β-ketoester, this compound can be utilized in modified procedures. For instance, in a three-component reaction with an aldehyde and an enamine or an ammonium salt, it can lead to highly substituted pyridine derivatives.
Experimental Protocol: Three-Component Synthesis of a Pyridine Derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 159.2 mg), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and an enamine (e.g., 3-aminocrotononitrile, 1.0 mmol) or ammonium acetate (2.0 mmol) in a suitable solvent such as ethanol or acetic acid (5 mL).
-
Reaction Conditions: The mixture is heated at a specified temperature (e.g., 80-120 °C) for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization.
Table 4: Representative Yields for Three-Component Pyridine Synthesis
| Aldehyde | Active Methylene Compound | Nitrogen Source | Solvent | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid | ~70-80 |
| 4-Nitrobenzaldehyde | Acetylacetone | Ammonium Acetate | Ethanol | ~65-75 |
| Cyclohexanecarboxaldehyde | Malononitrile | Ammonium Acetate | Ethanol | ~80-90 |
Note: These are representative yields for similar multicomponent reactions. The specific yield with this compound will depend on the chosen reaction partners and conditions.
Conclusion
The active methylene group in this compound is a powerful synthetic handle, enabling a diverse range of chemical transformations crucial for the synthesis of complex organic molecules. Its pronounced acidity and the nucleophilicity of its corresponding carbanion facilitate participation in fundamental reactions such as Knoevenagel condensations, alkylations, and various cyclization reactions to form important heterocyclic cores. The protocols and data presented in this guide, while often adapted from closely related structures, provide a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this versatile building block. Further quantitative studies on the specific reaction kinetics and optimization for this compound will undoubtedly continue to expand its utility in the scientific community.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzoylacetonitrile, a β-ketonitrile derivative, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features, characterized by the presence of a carbonyl group, a nitrile group, and an activated methylene bridge, give rise to a rich and varied reactivity profile. Understanding the electrophilic and nucleophilic nature of its different atomic centers is paramount for predicting its behavior in chemical reactions and for its strategic application in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed analysis of the reactive sites of this compound, supported by established principles of organic chemistry.
Core Concepts: Keto-Enol Tautomerism and Resonance
A fundamental aspect of this compound's reactivity is its existence as a mixture of keto and enol tautomers in solution.[1] The equilibrium between these two forms is crucial as it dictates the availability of different nucleophilic and electrophilic centers. The keto form predominates in most common solvents, but the enol form, though less abundant, is highly reactive.[2][3]
The methylene protons (α-protons) located between the carbonyl and nitrile groups are acidic due to the electron-withdrawing effects of both adjacent functional groups. Deprotonation of this α-carbon by a base leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4][5]
Visualization of Tautomerism and Reactive Intermediates
The following diagrams illustrate the key structural aspects of this compound's reactivity.
Caption: Keto-enol tautomerism of this compound.
Caption: Resonance stabilization of the enolate of this compound.
Identification of Electrophilic and Nucleophilic Sites
The distribution of electron density in this compound defines its reactive centers. The following diagram and table summarize these sites.
Caption: Electrophilic and nucleophilic centers in this compound.
| Site | Type | Justification | Potential Reactions |
| α-Carbon (Methylene C) | Nucleophilic | The α-protons are acidic, and their removal forms a resonance-stabilized carbanion (enolate).[4] The enol tautomer is also nucleophilic at this carbon.[1] | Alkylation, acylation, condensation reactions (e.g., Knoevenagel, Michael addition).[6][7] |
| Carbonyl Oxygen | Nucleophilic | The lone pairs of electrons on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base. | Protonation (acid catalysis), coordination to Lewis acids. |
| Aromatic Ring | Nucleophilic | The benzene ring is electron-rich and can undergo electrophilic aromatic substitution. The methyl group is activating, while the benzoyl group is deactivating. | Halogenation, nitration, sulfonation, Friedel-Crafts reactions. |
| Carbonyl Carbon | Electrophilic | The carbon atom of the carbonyl group is electron-deficient due to the polarity of the C=O bond.[8] | Nucleophilic addition (e.g., with organometallic reagents, hydrides), formation of imines, enamines. |
| Nitrile Carbon | Electrophilic | The carbon atom of the nitrile group is sp-hybridized and bonded to a highly electronegative nitrogen atom, making it susceptible to nucleophilic attack. | Hydration to amides, reduction to amines, addition of Grignard reagents. |
Experimental Protocols
General Protocol for α-Alkylation of this compound
Objective: To introduce an alkyl group at the α-carbon of this compound via the generation of the enolate followed by reaction with an alkyl halide.
Materials:
-
This compound
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), dimethylformamide (DMF))
-
Alkylating agent (e.g., an alkyl halide like ethyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous solvent.
-
Base Addition: The base is carefully added to the solvent. For a base like sodium hydride, the solvent would be THF or DMF. For sodium ethoxide, ethanol is a suitable solvent.
-
Enolate Formation: this compound, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirred base solution at an appropriate temperature (often 0 °C or room temperature). The formation of the enolate is typically indicated by a color change.
-
Alkylation: The alkylating agent is then added to the reaction mixture, and the solution is stirred for a period ranging from a few hours to overnight. The reaction temperature may be maintained or raised to reflux, depending on the reactivity of the alkylating agent.
-
Workup: After the reaction is complete (as monitored by thin-layer chromatography), the mixture is cooled to room temperature and quenched by the slow addition of the quenching solution.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.
Conclusion
This compound is a molecule with a dual reactivity profile, possessing both potent nucleophilic and electrophilic centers. The acidic nature of the α-protons and the resulting nucleophilicity of the enolate are central to its utility in C-C bond formation. Concurrently, the electrophilic carbonyl and nitrile carbons offer sites for nucleophilic attack. A thorough understanding of these reactive sites, governed by the principles of tautomerism and resonance, is essential for leveraging this compound's synthetic potential in the development of novel chemical entities for research and pharmaceutical applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medlifemastery.com [medlifemastery.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
The Synthetic Versatility of 2-Methylbenzoylacetonitrile: A Technical Guide for Chemical Researchers
An In-depth Exploration of 2-Methylbenzoylacetonitrile as a Pivotal Precursor in the Synthesis of Heterocyclic Compounds for Pharmaceutical and Agrochemical Applications.
Introduction
This compound, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile and highly reactive intermediate in organic synthesis. Its unique chemical structure, featuring a reactive methylene group flanked by a nitrile and a carbonyl group, makes it an invaluable building block for the construction of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor in the formation of diverse heterocyclic systems. These heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities, including roles as kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate its use in the laboratory.
Chemical Properties and Reactivity
This compound is a solid at room temperature. Its reactivity is primarily centered around the active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile and carbonyl groups also serve as handles for further chemical transformations, allowing for the construction of diverse molecular architectures.
Synthesis of this compound
The primary method for the synthesis of this compound and its analogs is the Claisen condensation. This reaction involves the condensation of an appropriate ester with a nitrile in the presence of a strong base.
Experimental Protocol: Synthesis of this compound via Claisen Condensation
Materials:
-
Methyl 2-methylbenzoate (1.0 equiv)
-
Acetonitrile (2.0 equiv)
-
Sodium ethoxide (or another suitable strong base) (2.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.
-
A solution of methyl 2-methylbenzoate and acetonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.
-
The solid is washed with anhydrous diethyl ether and then dissolved in ice-cold water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyrazoles, thiophenes, and potentially pyridines and pyrimidines.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceutically active compounds. This compound can be readily converted to pyrazole derivatives by reaction with hydrazine or its derivatives.
Materials:
-
3-Oxo-3-o-tolylpropanenitrile (this compound) (100 mg, 0.63 mmol)
-
Hydrazine hydrate (NH₂NH₂·H₂O) (46 μL, 0.95 mmol)
-
Ethanol (2 mL)
Procedure:
-
To a stirred solution of 3-oxo-3-o-tolylpropanenitrile (100 mg, 0.63 mmol) in ethanol (2 mL), add hydrazine hydrate (46 μL, 0.95 mmol).
-
Heat the reaction mixture to 70 °C for 16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to provide 5-(o-tolyl)-1H-pyrazol-3-amine as a yellow oil.
-
The crude product (100 mg, 92% crude yield) can be used for subsequent steps without further purification.
Product Characterization:
-
HPLC: Phenomenex LUNA C-18 4.6 x 50 mm, 0 to 100% B over 4 minutes, 1 minute hold time, A = 90% water, 10% methanol, 0.1% TFA, B = 10% water, 90% methanol, 0.1% TFA, RT = 1.68 min, 93% homogeneity index.
-
LCMS: Calculated for C₁₀H₁₁N₃: 173.10. Found: 174.30 (M+H)⁺.
This compound has been utilized as a precursor in the synthesis of pyrazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1][2]
Reaction Scheme:
Caption: Synthesis of p38 kinase inhibitors from this compound.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. While a specific protocol for this compound was not found in the reviewed literature, a general procedure can be adapted.
Materials:
-
This compound (1.0 equiv)
-
An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
A base (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)
-
A solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound, the α-cyanoester or malononitrile, and elemental sulfur in the chosen solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
Data Summary
The following table summarizes the quantitative data found for reactions involving this compound as a precursor.
| Product | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-(o-tolyl)-2H-pyrazol-3-ylamine | Hydrazine hydrate | Ethanol | 70 °C | 16 h | 92 (crude) | [3] |
| 2-hydroxyimino-3-oxo-3-(o-tolyl)propanenitrile | Sodium nitrite, Acetic acid | Water | - | - | 90 |
Logical Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound as a precursor in heterocyclic synthesis involves a few key logical steps, from the synthesis of the precursor itself to the final biologically active compounds.
Caption: General workflow for the synthesis and application of heterocycles derived from this compound.
Conclusion
This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal and materials chemistry. The presence of the ortho-methyl group can influence the reactivity and the biological activity of the resulting products, offering opportunities for the generation of novel chemical entities. This guide has provided an overview of its synthesis and reactivity, along with detailed protocols for its application in the construction of pyrazole and thiophene ring systems. Further exploration of its utility in other multicomponent reactions and for the synthesis of other heterocyclic frameworks is a promising area for future research. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
References
An In-depth Technical Guide to 2-Methylbenzoylacetonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzoylacetonitrile, also known by its IUPAC name 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique chemical structure, featuring a reactive methylene group flanked by a carbonyl and a nitrile group, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and its applications in drug development and other research areas.
Introduction and Historical Context
As a versatile intermediate, this compound has found its primary application in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds which form the core of many therapeutic agents and agrochemicals.[1] Its utility lies in the strategic placement of functional groups that can be selectively manipulated to build diverse molecular frameworks.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 35276-81-4 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | White crystals[1] |
| Melting Point | 81-87 °C[1] |
| Purity (typical) | ≥ 98% (HPLC)[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published in publicly accessible databases. However, based on the known structure and data from analogous compounds, the following characteristic spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons, and a multiplet pattern in the aromatic region corresponding to the four protons of the ortho-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, the carbonyl carbon, and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching vibration (typically around 2250 cm⁻¹), the C=O stretching vibration of the ketone (around 1680 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO, CN, and cleavage of the bond between the carbonyl group and the methylene group. Predicted mass spectrometry data suggests prominent peaks at m/z values corresponding to the molecular ion and key fragments.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen-type condensation of a 2-methylbenzoate ester with acetonitrile in the presence of a strong base. This reaction is a cornerstone of β-ketonitrile synthesis.
General Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of β-ketonitriles.[3]
Materials:
-
Ethyl 2-methylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable strong base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).
-
Base Addition: The strong base (e.g., 1.1 equivalents of NaH) is carefully added to the flask containing anhydrous solvent.
-
Acetonitrile Addition: Acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature) to form the acetonitrile anion.
-
Ester Addition: A solution of ethyl 2-methylbenzoate (1.0 equivalent) in the anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl) at 0 °C to neutralize the excess base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Drug Development and Agrochemicals
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research.[1] The presence of the ketone and nitrile functionalities allows for a wide range of chemical transformations, leading to the formation of pyridines, pyrimidines, pyrazoles, and other important scaffolds.
While specific blockbuster drugs or widely used pesticides directly synthesized from this compound are not prominently documented in publicly available literature, its role as a key building block is evident in numerous patents and research articles exploring novel bioactive compounds. Its derivatives have been investigated for a range of biological activities. For instance, some quinazolinone derivatives incorporating a methyl-benzonitrile moiety have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[4] Phenylacrylonitrile derivatives have also been studied for their antimicrobial and cytotoxic effects.[5]
The general synthetic utility of β-ketonitriles in creating biologically active molecules suggests that this compound is likely employed in the early stages of drug discovery and process development, where the exploration of diverse chemical structures is crucial.
Logical Relationships in Synthesis and Application
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: The role of this compound as a key synthetic intermediate.
Conclusion
This compound is a synthetically important molecule with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via the Claisen condensation and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular architectures. While its direct historical discovery is not well-documented, its importance lies in its role as a key building block in the ongoing quest for novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic and commercial potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 3-(2-methylphenyl)-3-oxopropanenitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. brieflands.com [brieflands.com]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridines using 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired biological activities. 2-Methylbenzoylacetonitrile is a versatile and reactive precursor for the synthesis of highly substituted pyridines. Its activated methylene group, flanked by a nitrile and a carbonyl group, readily participates in a variety of condensation and cyclization reactions.
This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridines utilizing this compound as a key building block. The methodologies described herein are based on established synthetic strategies for related β-ketonitriles and are adaptable for the generation of diverse pyridine libraries for research and drug discovery.
Synthetic Strategies
Several robust synthetic strategies can be employed to construct the pyridine ring from this compound. These methods often involve multicomponent reactions, offering high atom economy and rapid access to molecular complexity.
Thorpe-Ziegler Cyclization and Related Condensations
The Thorpe-Ziegler reaction and related base-catalyzed self-condensation reactions of β-ketonitriles can lead to the formation of 2-aminopyridine derivatives. In the case of this compound, this would involve the initial formation of a dimer followed by intramolecular cyclization and tautomerization.
Guareschi-Thorpe Reaction for 2-Pyridone Synthesis
The Guareschi-Thorpe reaction provides a straightforward route to 2-pyridone derivatives through the condensation of a β-ketonitrile, a 1,3-dicarbonyl compound, and a source of ammonia (e.g., ammonium acetate). This multicomponent approach allows for the introduction of diverse substituents at various positions of the pyridine ring.
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
A highly efficient and versatile method for the synthesis of functionalized pyridines is the one-pot, four-component reaction between an aldehyde, a methyl ketone, this compound, and ammonium acetate. This reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and cyclocondensation steps to afford highly substituted 2-amino-3-cyanopyridines.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the synthesis of pyridines using precursors analogous to this compound. These data serve as a guideline for reaction optimization.
Table 1: Guareschi-Thorpe Synthesis of 2-Pyridones
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | 85-95 |
| 2 | Acetylacetone | Ammonium Acetate | Acetic Acid | 120 | 6 | 80-90 |
| 3 | Dibenzoylmethane | Sodium Ethoxide | Ethanol | Reflux | 5 | 75-85 |
Table 2: Four-Component Synthesis of 2-Amino-3-cyanopyridines
| Entry | Aldehyde | Methyl Ketone | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | None (Solvent-free) | None | 140 (Microwave) | 5-10 | 90-98 |
| 2 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | Piperidine | Ethanol | Reflux | 120 | 85-95 |
| 3 | 4-Nitrobenzaldehyde | Acetone | Ammonium Acetate | Acetic Acid | 110 | 90 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Guareschi-Thorpe Synthesis of 2-Pyridones
-
To a round-bottom flask, add this compound (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and ammonium acetate (3.0 eq.).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to 120 °C with stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-pyridone derivative.
Protocol 2: General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines
-
Conventional Heating: a. In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), the methyl ketone (1.0 eq.), this compound (1.0 eq.), and ammonium acetate (4.0 eq.) in ethanol. b. Add a catalytic amount of piperidine (0.1 eq.). c. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. d. After completion, cool the reaction to room temperature. e. The product will often precipitate from the solution. Collect the solid by filtration. f. Wash the solid with cold ethanol and dry under vacuum. g. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Microwave-Assisted Solvent-Free Synthesis: a. In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1.0 eq.), the methyl ketone (1.0 eq.), this compound (1.0 eq.), and ammonium acetate (2.0 eq.). b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 140 °C for 5-10 minutes. d. After the reaction is complete, cool the vessel to room temperature. e. Add ethanol to the solid residue and triturate to break up any clumps. f. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. g. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathway for the Guareschi-Thorpe synthesis of 2-pyridones.
Caption: Cascade of reactions in the four-component synthesis of pyridines.
Application Notes and Protocols for the Gewald Reaction with 2-Methylbenzoylacetonitrile in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polysubstituted thiophenes via the Gewald reaction, specifically utilizing 2-methylbenzoylacetonitrile as a key starting material. The resulting 2-amino-3-(2-methylbenzoyl)thiophene scaffold is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics, particularly as inhibitors of key cellular signaling pathways.
Introduction
The Gewald reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone), an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.
This document focuses on the use of this compound as the active methylene component, which leads to the formation of 2-amino-3-(2-methylbenzoyl)thiophenes. These aroylthiophenes are of particular interest in drug discovery, with demonstrated potential to modulate important biological targets, including protein kinases.
Reaction Mechanism and Workflow
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]
Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-(2-methylbenzoyl)thiophene
This protocol is adapted from established Gewald reaction procedures for aroylacetonitriles.[3] Researchers should optimize conditions for their specific needs.
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or Methanol)
-
Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Reagents: To the solution, add acetone (1.2 eq.), elemental sulfur (1.1 eq.), and morpholine (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-cold water and stir until a solid is formed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected characterization data for the synthesis of 2-amino-4-methyl-3-(2-methylbenzoyl)thiophene.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactants | This compound, Acetone, Sulfur |
| Base | Morpholine |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 80°C) |
| Reaction Time | 4-6 hours |
| Yield | 60-80% (typical for related reactions) |
Table 2: Characterization Data of 2-Amino-4-methyl-3-(2-methylbenzoyl)thiophene
| Analysis | Expected Data |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, Thiophene-CH₃), ~5.9 (br s, 2H, NH₂), ~7.1-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~18 (Thiophene-CH₃), ~20 (Ar-CH₃), ~110 (C3), ~125-135 (Aromatic C), ~140 (C4), ~150 (C5), ~165 (C2), ~195 (C=O) |
| IR (KBr, cm⁻¹) | ~3400-3200 (NH₂ stretch), ~1630 (C=O stretch), ~1580 (C=C stretch) |
| MS (m/z) | Expected [M]⁺ peak |
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
Substituted 2-aminothiophenes have emerged as promising scaffolds for the development of kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain 2-amino-3-aroylthiophene derivatives have been shown to inhibit this pathway.
The synthesized 2-amino-3-(2-methylbenzoyl)thiophene can serve as a starting point for the development of potent and selective PI3K inhibitors. Further chemical modifications can be explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds, potentially leading to the discovery of novel anticancer agents.
Conclusion
The Gewald reaction offers a straightforward and efficient method for the synthesis of 2-amino-3-(2-methylbenzoyl)thiophenes. These compounds are valuable intermediates for the development of new therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways like the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.
References
Application Notes and Protocols: 2-Methylbenzoylacetonitrile in Multicomponent Reactions for the Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-methylbenzoylacetonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The presence of a reactive nitrile, a carbonyl group, and an active methylene group makes this compound an ideal candidate for the construction of complex molecular architectures in a single synthetic step. This document outlines key applications and provides detailed experimental protocols for the synthesis of substituted pyrazoles, 2-aminothiophenes, and pyridines.
Application 1: Synthesis of Substituted Pyrazoles as Kinase Inhibitors
Substituted pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibition. The multicomponent reaction of this compound with a hydrazine derivative provides a direct route to 3-amino-4-(2-methylbenzoyl)pyrazoles, which can serve as scaffolds for the development of potent enzyme inhibitors.
A notable application is in the synthesis of p38 kinase inhibitors, which are implicated in inflammatory diseases. The following protocol is based on procedures described in patent literature for the synthesis of related compounds.
Experimental Protocol: Synthesis of 3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide
This protocol is adapted from a similar synthesis described in patent WO2005009973A1.
Materials:
-
This compound
-
3-Hydrazino-N-cyclopropyl-4-methylbenzamide
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydrazino-N-cyclopropyl-4-methylbenzamide (1.0 eq) in ethanol, add this compound (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide.
Quantitative Data
| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Yield (%) |
| 3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide | This compound, 3-Hydrazino-N-cyclopropyl-4-methylbenzamide | Ethanol | Acetic Acid | 4-8 h | Not explicitly reported, but typically moderate to good for this type of reaction. |
Reaction Workflow
Caption: Workflow for the synthesis of a substituted pyrazole.
Application 2: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a classic multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are present in numerous biologically active compounds and approved drugs. This compound can serve as the active methylene component in this reaction, condensing with a ketone or aldehyde and elemental sulfur in the presence of a base.
Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Amino-3-(2-methylbenzoyl)thiophenes
This is a generalized protocol for the Gewald reaction.
Materials:
-
This compound
-
A ketone or aldehyde (e.g., cyclohexanone)
-
Elemental Sulfur (S₈)
-
A suitable amine base (e.g., morpholine or triethylamine)
-
A suitable solvent (e.g., ethanol or N,N-dimethylformamide (DMF))
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.
-
Add the amine base (e.g., 0.5-1.0 eq of morpholine) to the mixture.
-
Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Quantitative Data
| Product Derivative | Ketone/Aldehyde | Base | Solvent | Reaction Time | Yield (%) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-yl)(o-tolyl)methanone | Cyclohexanone | Morpholine | Ethanol | 2-4 h | 85-95 (expected) |
| (2-Amino-4,5-dimethylthiophen-3-yl)(o-tolyl)methanone | 2-Butanone | Triethylamine | DMF | 3-6 h | 80-90 (expected) |
Reaction Mechanism
Caption: Key steps in the Gewald reaction mechanism.
Application 3: Synthesis of Polysubstituted Pyridines
Polysubstituted pyridines are a cornerstone in medicinal chemistry, found in numerous blockbuster drugs. Multicomponent reactions offer an efficient way to construct these complex scaffolds. This compound can be utilized in various MCRs to produce highly functionalized pyridines. One common approach involves the reaction with malononitrile and an aldehyde.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyano-4-(aryl)-6-(2-methylphenyl)pyridines
This is a generalized protocol for the synthesis of substituted pyridines.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A base (e.g., piperidine or ammonium acetate)
-
A solvent (e.g., ethanol or acetic acid)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and malononitrile (1.0 eq) in the chosen solvent.
-
Add the base (e.g., a catalytic amount of piperidine or an excess of ammonium acetate).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure polysubstituted pyridine.
Quantitative Data
| Product Derivative | Aldehyde | Base | Solvent | Reaction Time | Yield (%) |
| 2-Amino-3-cyano-6-(2-methylphenyl)-4-phenylpyridine | Benzaldehyde | Piperidine | Ethanol | 3-5 h | 80-90 (expected) |
| 2-Amino-3-cyano-4-(4-chlorophenyl)-6-(2-methylphenyl)pyridine | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 2-4 h | 85-95 (expected) |
Logical Relationship of Components
Caption: Reactants in the multicomponent synthesis of pyridines.
Application of 2-Methylbenzoylacetonitrile in the Synthesis of Novel Fungicides
Introduction
2-Methylbenzoylacetonitrile, a versatile β-ketonitrile, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its unique chemical structure allows for the construction of diverse molecular scaffolds, particularly five-membered heterocycles such as pyrazoles, which are a prominent class of fungicides. This application note details the synthetic utility of this compound in the preparation of pyrazole-based fungicides, provides a general experimental protocol, and presents relevant data for researchers and professionals in the field of drug development and crop protection.
The fungicidal activity of pyrazole derivatives often stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism shared by many successful commercial fungicides. The bioisosteric replacement of the common amide moiety in many SDH inhibitors with a β-ketonitrile group has shown promise in the development of novel fungicides with a broader spectrum of activity and the potential to overcome existing resistance issues.[1]
General Synthetic Pathway
The synthesis of pyrazole fungicides from this compound typically involves a cyclocondensation reaction with a hydrazine derivative. This reaction, a cornerstone in pyrazole synthesis, proceeds by the reaction of the 1,3-dicarbonyl equivalent of the β-ketonitrile with the two nitrogen atoms of hydrazine to form the stable, aromatic pyrazole ring.[2][3][4][5][6]
A general scheme for this synthesis is presented below:
Caption: General synthesis of pyrazole fungicides.
This versatile reaction allows for the introduction of various substituents on the pyrazole ring and the phenyl group, enabling the fine-tuning of the resulting compound's fungicidal activity, spectrum, and physicochemical properties.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-methylphenyl)-1H-pyrazol-3-amine
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (0.12 mol) dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(2-methylphenyl)-1H-pyrazol-3-amine.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives from β-ketonitriles, as reported in the literature for analogous reactions.
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 5-(2-methylphenyl)-1H-pyrazol-3-amine | This compound | Hydrazine hydrate, Acetic acid | Ethanol | 4-6 | 85-95 | >98 | General Method |
| Substituted Pyrazoles | 1,3-Diketones | Hydrazine derivatives | Ethanol | 2-8 | 70-90 | >97 | [2][3] |
| 4-Sulfonyl Pyrazoles | N,N-dimethyl enaminones | Sulfonyl hydrazines | Acetonitrile | 12 | 60-85 | >98 | [2] |
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel fungicides derived from this compound.
Caption: Experimental workflow for fungicide development.
Proposed Mechanism of Action: SDHI Signaling Pathway
The synthesized pyrazole derivatives are hypothesized to act as Succinate Dehydrogenase Inhibitors (SDHI). The diagram below illustrates the proposed mechanism of action.
Caption: Proposed SDHI mechanism of action.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of novel pyrazole-based fungicides. The straightforward cyclocondensation reaction with hydrazines provides a robust platform for the generation of diverse chemical libraries for fungicidal screening. The resulting compounds hold promise as potential Succinate Dehydrogenase Inhibitors, a well-validated target for fungicide development. Further optimization of the pyrazole scaffold through systematic modification of substituents is a promising strategy for the discovery of next-generation fungicides for effective crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 4-Hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile from 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile, a quinoline derivative, utilizing 2-Methylbenzoylacetonitrile as a key starting material. The synthesis is achieved through a cyclocondensation reaction with an aniline derivative, mediated by polyphosphoric acid. This method offers a direct route to functionalized quinoline cores, which are significant scaffolds in medicinal chemistry and drug discovery due to their broad range of biological activities, including potential anticancer and antimicrobial properties.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential. The quinoline scaffold is a core component of numerous natural products and synthetic drugs with diverse pharmacological activities. The synthesis of novel quinoline derivatives is, therefore, a subject of intense research in the field of medicinal chemistry. This protocol details a robust method for the preparation of a substituted 4-hydroxyquinoline-3-carbonitrile, a versatile intermediate for further chemical modifications and biological screening.
The described synthesis proceeds via a cyclization of a β-ketonitrile with an aniline, a reaction catalyzed by the dehydrating and acidic properties of polyphosphoric acid. This approach provides a straightforward and efficient means to construct the quinoline ring system.
Experimental Protocol
This protocol is based on the general method for the synthesis of 4-hydroxyquinolines from β-ketonitriles and anilines using polyphosphoric acid as a catalyst.
Materials:
-
This compound
-
Aniline
-
Polyphosphoric acid (PPA)
-
Toluene (or other high-boiling inert solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and aniline (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask. The addition of PPA is exothermic and should be done with caution.
-
Reaction Conditions: Heat the reaction mixture with stirring to 120-140°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile under optimized conditions.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Aniline |
| Catalyst | Polyphosphoric Acid |
| Temperature | 130°C |
| Reaction Time | 3 hours |
| Yield | 75-85% |
| Melting Point | 285-288°C |
| Appearance | Off-white to pale yellow solid |
Visualizations
Experimental Workflow:
Caption: A generalized workflow for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile.
Proposed Reaction Mechanism:
Caption: A simplified proposed mechanism for the PPA-catalyzed cyclocondensation reaction.
Biological Significance and Potential Applications
Quinoline derivatives are known to exhibit a wide spectrum of biological activities. The presence of the 4-hydroxyquinoline moiety is of particular interest as it is found in several compounds with demonstrated pharmacological properties. The nitrile group at the 3-position and the phenyl group at the 2-position of the synthesized compound offer sites for further chemical elaboration, allowing for the generation of a library of novel derivatives for biological screening.
Potential areas of investigation for these synthesized quinoline derivatives include:
-
Anticancer Activity: Many quinoline derivatives have been shown to possess antiproliferative effects against various cancer cell lines.
-
Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents.
-
Enzyme Inhibition: Functionalized quinolines can act as inhibitors for various enzymes implicated in disease pathways.
The protocol described herein provides a reliable and efficient method for the synthesis of a valuable quinoline intermediate, paving the way for the discovery and development of new therapeutic agents. Researchers are encouraged to explore the derivatization of this core structure to investigate its full potential in drug discovery programs.
Application Notes and Protocols: 2-Methylbenzoylacetonitrile as a Key Intermediate for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Methylbenzoylacetonitrile as a strategic intermediate in the synthesis of pyrazole-based anti-inflammatory drug candidates. Detailed protocols for the synthesis of a key aminopyrazole intermediate and its subsequent evaluation through common in vitro and in vivo anti-inflammatory assays are provided.
Introduction
This compound is a valuable starting material for the synthesis of heterocyclic compounds with therapeutic potential. Its β-ketonitrile functionality makes it an ideal precursor for the construction of pyrazole and pyrimidine ring systems, which are core scaffolds in numerous anti-inflammatory drugs. The presence of the 2-methylphenyl group can influence the pharmacological properties of the final compounds, potentially enhancing their selectivity and potency. This document outlines the synthetic route from this compound to a key pyrazole intermediate and details the experimental procedures to assess the anti-inflammatory activity of derivatives, primarily through the inhibition of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Synthetic Pathway and Experimental Protocols
The primary synthetic route involves the cyclization of this compound with hydrazine to form the key intermediate, 3-(2-methylphenyl)-1H-pyrazol-5-amine. This intermediate serves as a versatile scaffold for further chemical modifications to develop a library of potential anti-inflammatory drug candidates.
Protocol 1: Synthesis of 3-(2-methylphenyl)-1H-pyrazol-5-amine
This protocol describes the synthesis of the pivotal pyrazole intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (85% aqueous solution)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. The resulting compound is 3-(2-methylphenyl)-1H-pyrazol-5-amine.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Expected Yield: The typical yields for this type of cyclization reaction are generally good, often ranging from 70-90%.[1][2]
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to potential anti-inflammatory drugs.
Biological Evaluation Protocols
The anti-inflammatory potential of compounds derived from 3-(2-methylphenyl)-1H-pyrazol-5-amine can be assessed using a combination of in vivo and in vitro assays.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating acute inflammation.[3][4]
Materials:
-
Wistar rats (180-200 g)
-
Test compounds (derivatives of 3-(2-methylphenyl)-1H-pyrazol-5-amine)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram of the Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX enzymes, which are key mediators of inflammation.[5][6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7][8]
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293 cells)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS) to stimulate NF-κB activation
-
Test compounds and a known NF-κB inhibitor (as a positive control)
-
Luciferase assay reagent
-
96-well cell culture plates (opaque)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in an opaque 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation and incubate for an additional 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
Data Presentation
The following tables present representative quantitative data for pyrazole-based anti-inflammatory agents, illustrating the typical results obtained from the described assays.
Table 1: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0 |
| Reference (Celecoxib) | 10 | 75.8 |
| Pyrazole Derivative A | 10 | 68.2 |
| Pyrazole Derivative B | 10 | 85.2[9] |
| Pyrazole Derivative C | 10 | 72.5 |
Table 2: In Vitro COX-2 Inhibitory Activity and Selectivity of Representative Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference (Celecoxib) | 7.6 | 0.05 | 152 |
| Pyrazole Derivative D | >100 | 0.043[5] | >2325 |
| Pyrazole Derivative E | 14.3 | 1.50[6] | 9.53 |
| Pyrazole Derivative F | >100 | 0.56[5] | >178 |
Table 3: In Vitro NF-κB Inhibitory Activity of Representative Pyrazole Derivatives
| Compound | NF-κB Inhibition IC50 (µM) |
| Reference (BAY 11-7082) | 5.2 |
| Pyrazole Derivative G | 12.8 |
| Pyrazole Derivative H | 8.5[7] |
| Pyrazole Derivative I | 15.3 |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response, primarily the COX-2 and NF-κB pathways.
Diagram of the COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Diagram of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.
Conclusion
This compound serves as a strategic and efficient precursor for the synthesis of 3-(2-methylphenyl)-1H-pyrazol-5-amine, a key intermediate for a promising class of anti-inflammatory agents. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive biological evaluation of novel pyrazole derivatives. The ability of these compounds to potentially inhibit both COX-2 and NF-κB pathways highlights their therapeutic potential in treating a range of inflammatory disorders. Further optimization of the pyrazole scaffold derived from this compound could lead to the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based protein kinase inhibitors, utilizing 2-Methylbenzoylacetonitrile as a key starting material. The protocols described herein are based on established synthetic methodologies for analogous compounds and are intended to guide the development of novel therapeutic agents targeting cyclin-dependent kinases (CDKs).
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to mimic the adenine core of ATP and form key interactions within the ATP-binding site of various kinases. This document outlines the synthesis of potent CDK2 inhibitors, leveraging the reactivity of this compound in a condensation reaction with a substituted aminopyrazole.
Target Kinase: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly the G1/S phase transition. In complex with Cyclin E or Cyclin A, CDK2 phosphorylates a number of substrate proteins that are essential for DNA replication and cell cycle progression. Aberrant CDK2 activity is frequently observed in various cancers, making it an attractive target for the development of anticancer therapeutics. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Synthetic Approach
The synthesis of the target pyrazolo[1,5-a]pyrimidine inhibitors is achieved through a multi-step process, commencing with the condensation of this compound with a suitable aminopyrazole derivative. The resulting intermediate can be further functionalized to enhance potency and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a representative pyrazolo[1,5-a]pyrimidine inhibitor synthesized from a benzoylacetonitrile analog. This data is presented for comparative purposes to guide the evaluation of newly synthesized compounds.
| Compound ID | Target Kinase | IC50 (nM)[1][2] | Cell Line (Leukemia) | Cytotoxicity IC50 (µM)[2] | Reference Compound | Reference IC50 (nM)[1][2] |
| 5h | CDK2 | 22 | MOLT-4 | 0.93 | Dinaciclib | 18 |
| CDK1 | 28 | HL-60 | 0.80 | |||
| CDK5 | 40 | |||||
| CDK9 | 80 | |||||
| 5i | CDK2 | 24 | MOLT-4 | 1.35 | Dinaciclib | 18 |
| CDK1 | 35 | HL-60 | 0.92 | |||
| CDK5 | 55 | |||||
| CDK9 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 7-(2-Methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine core structure from this compound and 3-amino-1H-pyrazole-4-carbonitrile.
Materials:
-
This compound
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-(2-Methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 as substrate
-
ATP (Adenosine Triphosphate), [γ-³²P]ATP
-
Synthesized inhibitor compound
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the inhibitor solution (or DMSO for control), and the recombinant CDK2/Cyclin A enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the substrate (Histone H1).
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine inhibitors.
References
Application Notes and Protocols for the Synthesis of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 2-Methylbenzoylacetonitrile, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on a Claisen-type condensation reaction, a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.
Introduction
This compound, also known as 3-oxo-3-(o-tolyl)propanenitrile, is a β-ketonitrile that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive nitrile group and a keto-methylene moiety, allows for a wide range of chemical modifications, making it a key component in the development of novel therapeutic agents. The protocol detailed below describes a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the condensation of methyl 2-methylbenzoate with acetonitrile in the presence of a strong base, sodium amide, in an inert solvent.
Figure 1: Overall reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzoylacetonitrile is a key chemical intermediate widely utilized in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a reactive nitrile group and a keto functionality, makes it a versatile building block in organic synthesis. The increasing demand for downstream products necessitates a robust and scalable synthetic process for its industrial production.
These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a modified Claisen condensation reaction. The protocol outlines reaction conditions, purification methods, and safety considerations suitable for industrial applications.
Synthesis Overview
The synthesis of this compound is achieved via a Claisen condensation reaction between 2-methylbenzonitrile and an acylating agent, typically an ester such as ethyl acetate, in the presence of a strong base. Sodium ethoxide is a commonly used base for this transformation, promoting the formation of a carbanion from the acetonitrile, which then attacks the ester.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Methylbenzonitrile | 117.15 | >98% | |
| Ethyl Acetate | 88.11 | Anhydrous | |
| Sodium Ethoxide | 68.05 | >95% | Handle under inert atmosphere |
| Toluene | 92.14 | Anhydrous | |
| Hydrochloric Acid | 36.46 | 2M Aqueous Solution | For neutralization |
| Sodium Chloride | 58.44 | Saturated Aqueous Solution (Brine) | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | For drying |
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Addition funnel
-
Temperature probe
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Synthesis Protocol
-
Reactor Setup: The reaction vessel is charged with anhydrous toluene and sodium ethoxide under a nitrogen atmosphere to prevent moisture contamination.
-
Addition of Reactants: A mixture of 2-methylbenzonitrile and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion.
-
Quenching and Neutralization: After cooling, the reaction is carefully quenched with water. The aqueous layer is then acidified with hydrochloric acid.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.
Detailed Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (2-Methylbenzonitrile : Ethyl Acetate : Sodium Ethoxide) | 1 : 1.5 : 1.2 |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Purification Parameters
| Parameter | Value |
| Purification Method | Vacuum Distillation |
| Boiling Point | ~130-135 °C at 10 mmHg (estimated) |
| Appearance of Final Product | Colorless to pale yellow oil |
| Purity (by GC) | >98% |
Safety Considerations
-
Sodium Ethoxide: Highly reactive and corrosive. It reacts violently with water. All operations should be carried out under an inert, dry atmosphere. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Toluene: Flammable liquid with potential health hazards. Work should be conducted in a well-ventilated fume hood.
-
Cyanide Compounds: 2-Methylbenzonitrile is a nitrile and should be handled with care. Avoid inhalation and skin contact.
-
Acid Handling: Hydrochloric acid is corrosive. Handle with appropriate care and PPE.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward purification techniques makes this process suitable for industrial-scale production. Adherence to safety protocols is crucial for the successful and safe execution of this synthesis. Further optimization of reaction conditions may be possible to improve yield and reduce cycle times.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbenzoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzoylacetonitrile.
Troubleshooting Guide
Low or no product yield, and the presence of unexpected byproducts are common challenges during the synthesis of this compound via the Claisen condensation of methyl 2-methylbenzoate and acetonitrile. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Action |
| Ineffective Base | The choice of base is critical in a Claisen condensation. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of acetonitrile without competing side reactions. Consider switching to a stronger base like sodium amide (NaNH₂) or sodium hydride (NaH).[1] For sterically hindered esters, a bulky base like lithium diisopropylamide (LDA) can be effective.[2] |
| Presence of Moisture | Water will react with the strong base, neutralizing it and preventing the deprotonation of acetonitrile. Ensure all glassware is thoroughly dried, and use anhydrous solvents. |
| Incomplete Reaction | The reaction may require more time or higher temperatures to proceed to completion, especially with a sterically hindered ester like methyl 2-methylbenzoate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider a gradual increase in temperature or extending the reaction time. |
| Incorrect Stoichiometry | An excess of the ester or an insufficient amount of base can lead to low yields. Ensure accurate measurement of all reagents. A slight excess of acetonitrile and base is often employed to drive the reaction to completion. |
| Transesterification | If an alkoxide base is used (e.g., sodium ethoxide), and the alcohol corresponding to the alkoxide does not match the alcohol of the ester, transesterification can occur, leading to a mixture of products.[3][4] It is best to use a non-alkoxide base like NaH or NaNH₂. |
Problem 2: Presence of Significant Amounts of Unreacted Methyl 2-Methylbenzoate
| Potential Cause | Recommended Action |
| Steric Hindrance | The methyl group on the benzene ring of methyl 2-methylbenzoate sterically hinders the approach of the acetonitrile enolate. This can slow down the reaction rate. Using a stronger base to generate a higher concentration of the enolate and increasing the reaction temperature may help overcome this hindrance. |
| Insufficient Acetonitrile Enolate | If the base is not strong enough or if there is moisture in the reaction, an insufficient amount of the acetonitrile enolate will be generated, leaving the ester unreacted. |
Problem 3: Formation of a White Precipitate (Other than the Product)
| Potential Cause | Recommended Action |
| Hydrolysis of Methyl 2-Methylbenzoate | If there is residual water in the reaction mixture, the strong base can catalyze the hydrolysis of methyl 2-methylbenzoate to form sodium 2-methylbenzoate, which may precipitate.[3] Ensure anhydrous conditions. |
| Base Insolubility | Some strong bases like sodium hydride may not be fully soluble in the reaction solvent, appearing as a suspension. This is normal, but ensure efficient stirring to maximize surface area contact. |
Problem 4: Product is Contaminated with Side-Products
| Potential Cause | Recommended Action |
| Self-condensation of Acetonitrile | Under strongly basic conditions, acetonitrile can undergo self-condensation to form 3-aminocrotononitrile. This is more likely if the concentration of acetonitrile is high and the ester is added too slowly. Maintain a controlled addition of the ester to the acetonitrile enolate solution. |
| Hydrolysis of this compound | The product itself can be hydrolyzed under the basic reaction conditions, especially during workup, to form 2-methylbenzoic acid and acetonitrile.[5] Neutralize the reaction mixture carefully with a mild acid during workup and keep the temperature low. |
| Self-condensation of Methyl 2-Methylbenzoate | While less likely due to steric hindrance and the lack of alpha-hydrogens, it's a theoretical possibility in Claisen-type reactions.[6] This is generally not a major concern with this specific substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Claisen condensation of methyl 2-methylbenzoate with acetonitrile using a strong base.[7]
Q2: Why is my yield of this compound consistently low?
A2: Low yields are often attributed to the steric hindrance provided by the methyl group on the benzoate ring, which slows down the reaction. Other factors include the use of a base that is not strong enough to efficiently deprotonate acetonitrile, the presence of moisture, or incomplete reaction.
Q3: What are the key side reactions to be aware of?
A3: The primary side reactions include:
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Hydrolysis of the starting ester (methyl 2-methylbenzoate) or the product (this compound) if water is present.[3][5]
-
Self-condensation of acetonitrile to form 3-aminocrotononitrile, particularly under highly basic conditions.
-
Transesterification if an alkoxide base is used that does not match the ester's alcohol component.[3][4]
Q4: How can I minimize the formation of side products?
A4: To minimize side products, it is crucial to maintain strictly anhydrous conditions. Use a strong, non-nucleophilic base like sodium hydride or sodium amide. Add the methyl 2-methylbenzoate slowly to the pre-formed acetonitrile enolate to reduce the chance of acetonitrile self-condensation. During workup, neutralize the reaction mixture carefully with a mild acid at a low temperature to prevent product hydrolysis.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product and any remaining impurities.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Methyl 2-methylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene or tetrahydrofuran (THF)
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Dilute hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere.
-
Base Suspension: To a round-bottom flask, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous toluene.
-
Enolate Formation: To the stirred suspension of sodium hydride, add anhydrous acetonitrile (3-4 equivalents) dropwise at room temperature. The mixture may warm up and evolve hydrogen gas. Stir the mixture until the gas evolution ceases, indicating the formation of the sodium salt of acetonitrile.
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Condensation: Add a solution of methyl 2-methylbenzoate (1 equivalent) in anhydrous toluene dropwise to the acetonitrile enolate solution at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting ester.
-
Workup: Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride with a few drops of methanol, followed by the slow addition of cold, dilute hydrochloric acid to neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any 2-methylbenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls in the synthesis of this compound, the following diagrams illustrate the main reaction and key side reactions.
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A troubleshooting workflow for the synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Purification of 2-Methylbenzoylacetonitrile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylbenzoylacetonitrile by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is unsuitable. - Not enough solvent has been added. | - Test the solubility of the compound in a variety of solvents to find a suitable one (see Table 1). - Add more solvent in small portions until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated. - The solution is cooling too quickly. - The melting point of the compound is lower than the boiling point of the solvent. - The compound has a high level of impurities.[1][2] | - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly. Insulating the flask can help. - Select a solvent with a lower boiling point. - Consider pre-purification by another method (e.g., column chromatography) if impurities are significant. |
| No crystals form upon cooling. | - Too much solvent was used.[1][3] - The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| Crystal formation is very rapid and results in a fine powder. | - The solution was cooled too quickly.[2] | - Ensure a slow cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.[3] |
| The yield of recovered crystals is low. | - Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. - The crystals were filtered before crystallization was complete. - Some product was lost during transfer steps. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution has cooled completely and sufficient time has been allowed for crystal growth before filtration. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to recover any remaining crystals. |
| The purified crystals are still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Based on the structure of the molecule, solvents such as ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/heptane are good starting points.[5][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How do I perform a mixed-solvent recrystallization?
A2: In a mixed-solvent recrystallization, you dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes slightly cloudy. A small addition of the "good" solvent should clarify the solution. Then, allow the solution to cool slowly to form crystals.[7]
Q3: My compound has oiled out. Can I still get crystals?
A3: Yes. If your compound oils out, try reheating the solution to dissolve the oil, add a little more of the "good" solvent, and then allow it to cool more slowly. Seeding the solution with a pure crystal can also encourage crystallization over oiling.[1]
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that all insoluble impurities are removed by hot filtration before cooling. A second recrystallization step can also be performed. The purity of the final product can be assessed by techniques such as melting point analysis or chromatography.
Q5: What are the common impurities in a this compound synthesis?
A5: Common impurities could include unreacted starting materials such as 2-methylbenzyl cyanide and the acylating agent, as well as byproducts from side reactions. The nature of impurities will depend on the specific synthetic route used.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a flammable solvent, a steam bath or a heating mantle with a condenser should be used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 5 | 45 | Good |
| Isopropanol | 3 | 40 | Good |
| Toluene | 15 | 60 | Moderate |
| Heptane | < 0.5 | 5 | Good as anti-solvent |
| Acetone | 50 | 70 | Poor |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 2-Methylbenzoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylbenzoylacetonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound, typically performed via a Claisen-type condensation, can stem from several factors. The primary suspects include:
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Steric Hindrance: The ortho-methyl group on the benzoyl moiety can sterically hinder the approach of the acetonitrile enolate to the carbonyl carbon of the 2-methylbenzoate ester.[1] This is a common issue with ortho-substituted substrates in Claisen condensations.
-
Sub-optimal Base: The choice and amount of base are critical. An insufficiently strong base will not deprotonate acetonitrile effectively, while an inappropriate base can lead to side reactions.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. The optimal conditions may differ from those for unsubstituted benzoylacetonitrile due to the electronic and steric effects of the methyl group.
-
Moisture: The presence of water can lead to hydrolysis of the starting ester and the product, as well as deactivation of the base.
-
Inefficient Work-up: The product can be susceptible to hydrolysis during the aqueous work-up, especially under acidic or basic conditions.
Q2: What is the best base to use for this reaction, and how much should I use?
A2: Strong, non-nucleophilic bases are generally preferred for Claisen condensations to avoid side reactions with the ester. Common choices include:
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe): These are classic bases for Claisen condensations.[2] To drive the reaction to completion, at least one equivalent of the base is required, as the product, a β-ketonitrile, is acidic and will be deprotonated by the alkoxide.[3][4]
-
Sodium hydride (NaH): A strong, non-nucleophilic base that can lead to higher yields.
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be very effective.[5]
A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete deprotonation of the acetonitrile.
Q3: I am observing the formation of a significant amount of unreacted 2-methylbenzoate ester. How can I improve the conversion?
A3: To improve the conversion of the starting ester, consider the following:
-
Increase Reaction Time and/or Temperature: The steric hindrance from the ortho-methyl group may require more forcing conditions to achieve complete reaction. Monitor the reaction progress by TLC or GC to determine the optimal time and temperature.
-
Use a Stronger Base: Switching to a stronger base like sodium hydride or potassium tert-butoxide can increase the concentration of the acetonitrile enolate and favor the forward reaction.
-
Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Ensure your solvent is completely dry.
Q4: My final product is a yellow or brownish color. How can I obtain a pure, white product?
A4: Discoloration in the final product often indicates the presence of impurities arising from side reactions or degradation.[6] Purification is key to obtaining a high-purity product.
-
Purification: Column chromatography on silica gel is an effective method for removing colored impurities. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be very effective.[6]
-
Work-up: During the work-up, minimize the time the product is in contact with acidic or basic aqueous solutions to prevent degradation.
Q5: I suspect my product is hydrolyzing during the work-up. How can I prevent this?
A5: The β-ketonitrile product can be susceptible to hydrolysis, especially under harsh pH conditions and elevated temperatures.
-
Mild Work-up Conditions: Use a mild acidic solution (e.g., saturated ammonium chloride) for neutralization instead of strong acids.
-
Low Temperature: Perform the work-up at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Prompt Extraction: Promptly extract the product into an organic solvent after quenching the reaction.
Data Presentation
Table 1: Comparison of Bases for Claisen-Type Condensations
| Base | Typical Solvent | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, readily available. | Can participate in transesterification if the ester is not an ethyl ester. |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic, drives reaction to completion. | Flammable solid, requires careful handling. |
| Potassium tert-butoxide (t-BuOK) | THF, t-BuOH | Very strong, sterically hindered base.[5] | More expensive, hygroscopic. |
| Lithium diisopropylamide (LDA) | THF | Very strong, non-nucleophilic, useful for directed condensations. | Requires low temperatures for preparation and use, more expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Type Condensation
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Methyl 2-methylbenzoate
-
Anhydrous acetonitrile
-
Sodium ethoxide (or another suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents).
-
Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the acetonitrile enolate.
-
Add a solution of methyl 2-methylbenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Explain why a Claisen condensation product is not obtained from esters su.. [askfilo.com]
- 2. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 2-Methylbenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproducts encountered in reactions involving 2-Methylbenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound possesses an active methylene group, making it a versatile reagent in various carbon-carbon bond-forming reactions. The most common reactions include:
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Knoevenagel Condensation: Reaction with aldehydes or ketones, typically catalyzed by a weak base, to form α,β-unsaturated carbonyl compounds.[1]
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Gewald Reaction: A one-pot multicomponent reaction involving a carbonyl compound, elemental sulfur, and this compound to synthesize polysubstituted 2-aminothiophenes.[2][3]
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Michael Addition: The conjugate addition of the carbanion of this compound to α,β-unsaturated compounds.[4][5]
-
Hantzsch Pyridine Synthesis: Although less specific documentation exists for this compound, related benzoylacetonitriles can be used in the synthesis of pyridine derivatives.[6]
Q2: What is the primary byproduct in a Knoevenagel condensation with this compound?
A2: The primary byproduct of a Knoevenagel condensation is water.[1] The removal of water, often through azeotropic distillation or the use of dehydrating agents, is crucial to drive the reaction equilibrium towards the product.
Q3: Can this compound undergo self-condensation?
A3: While theoretically possible under strong basic conditions, self-condensation is generally not a major side reaction when a more reactive electrophile (like an aldehyde) is present. However, if the reaction conditions are too harsh or the electrophile is unreactive, self-condensation products may be observed.
Q4: What are the potential byproducts in a Gewald reaction using this compound?
A4: In the Gewald reaction, a potential side reaction is the dimerization of the initially formed α,β-unsaturated nitrile (the Knoevenagel condensation product).[7] This dimerization can compete with the desired cyclization to form the thiophene ring. Careful control of reaction conditions can help minimize the formation of this dimeric byproduct.
Q5: Can hydrolysis of the nitrile group be a problem?
A5: Yes, under strongly acidic or basic conditions, the nitrile group of this compound or its reaction products can be hydrolyzed to a carboxylic acid or an amide.[8][9] If the desired product is the nitrile, it is important to control the pH of the reaction and work-up procedures.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | The reaction is an equilibrium. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Suboptimal Catalyst | The choice of base is critical. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. Experiment with different catalysts and catalyst concentrations. |
| Steric Hindrance | If using a sterically hindered aldehyde or ketone, the reaction rate may be slow. Increase the reaction temperature and/or reaction time. |
| Side Reactions | Michael addition of the starting material to the product can occur. Use a 1:1 stoichiometry of reactants. |
Issue 2: Formation of Multiple Products in Gewald Reaction
| Potential Cause | Troubleshooting Recommendation |
| Dimerization of the Knoevenagel Intermediate | Control the reaction temperature; lower temperatures may favor the desired cyclization. The order of addition of reagents can also be critical. |
| Incomplete Reaction | Ensure all starting materials are consumed by monitoring the reaction with Thin Layer Chromatography (TLC). |
| Side reactions of Sulfur | Use a stoichiometric amount of elemental sulfur. Excess sulfur can lead to the formation of polysulfides and other impurities. |
Issue 3: Unexpected Product from Michael Addition
| Potential Cause | Troubleshooting Recommendation |
| 1,2-Addition vs. 1,4-Addition (Michael Addition) | While enolates typically favor 1,4-addition, strong bases or highly reactive carbonyls can lead to competing 1,2-addition.[4] Use a weaker base and a less sterically hindered Michael acceptor. |
| Polymerization of the Michael Acceptor | If the Michael acceptor is prone to polymerization, add it slowly to the reaction mixture. |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with an Aromatic Aldehyde
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound, the aromatic aldehyde, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical Knoevenagel condensation.
Caption: Common reaction pathways and potential byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting 2-Methylbenzoylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methylbenzoylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be attributed to several key factors. Primarily, you should investigate the quality of your starting materials, the reaction conditions, and the effectiveness of your work-up and purification procedures. Incomplete reactions are a common culprit, so monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.[1][2] Additionally, ensure all glassware is thoroughly dried and, if necessary, the reaction is conducted under an inert atmosphere, as moisture can deactivate common reagents.[2][3]
Q2: I am observing the formation of unexpected side products. What are the likely impurities and how can I minimize them?
The formation of multiple products can significantly reduce the yield of your target compound. Common side reactions may include the hydrolysis of the nitrile group to form an amide or carboxylic acid, especially if water is present in the reaction mixture.[2] To minimize this, ensure all reagents and solvents are anhydrous.[2] Another potential issue is di-acylation or other side reactions if an excess of one reagent is used.[1] Slow, controlled addition of reagents, particularly at low temperatures, can favor the desired mono-acylation and reduce the formation of byproducts.[1]
Q3: What are the optimal reaction conditions for the synthesis of β-ketonitriles like this compound?
While optimal conditions can vary, a common route to β-ketonitriles involves the reaction of an ester with a cyanide source.[4] For instance, the reaction of an ethyl ester with acetonitrile can be effectively carried out using a strong base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at ambient temperature.[4] The choice of base and solvent is critical and can significantly impact the reaction's success.
Q4: My crude product is an oil and is difficult to purify. What purification strategies are recommended?
If your product is oily and difficult to crystallize, column chromatography is often the most effective purification method.[1][4] A common stationary phase is silica gel, with an eluent system such as a mixture of n-hexane and ethyl acetate.[4] If you are attempting recrystallization, try using a different solvent or a mixture of solvents. For an oily product, precipitation by adding a non-polar solvent (like hexane) to a solution of the crude product in a polar solvent (like ethyl acetate) may be effective.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low conversion rates in this compound synthesis.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Quality Starting Materials | Ensure the purity of your 2-methylbenzoyl precursor and the cyanide source. Use freshly opened or distilled reagents if possible.[1] |
| Inactive Base or Catalyst | Use a fresh, anhydrous base (e.g., potassium tert-butoxide). Moisture can significantly reduce the effectiveness of many bases.[5] |
| Suboptimal Reaction Temperature | Monitor and control the reaction temperature. While some reactions proceed at room temperature[4], others may require heating or cooling to optimize the rate and selectivity.[1][3] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider extending the reaction time if starting material is still present.[1][6] |
| Inefficient Mixing | Ensure vigorous and consistent stirring, especially for heterogeneous mixtures, to ensure proper contact between reactants.[5] |
Problem: Formation of Multiple Products (Impure Product)
| Possible Cause | Suggested Solution |
| Hydrolysis of Nitrile | Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Side Reactions due to Excess Reagents | Use stoichiometric amounts or only a slight excess of reagents.[1] Add reagents slowly and in a controlled manner, potentially at a lower temperature, to favor the desired reaction pathway.[1] |
| Uncontrolled Exothermic Reaction | If the reaction is exothermic, use an ice bath to maintain a stable temperature during reagent addition.[1] |
Experimental Protocols
General Protocol for the Synthesis of β-Ketonitriles
This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized for this compound.
Materials:
-
2-Methylbenzoyl precursor (e.g., ethyl 2-methylbenzoate)
-
Acetonitrile
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 2-methylbenzoyl precursor (1 equivalent) in anhydrous THF.
-
With stirring, add potassium tert-butoxide (2 equivalents) to the solution at ambient temperature.
-
Add acetonitrile (1 equivalent) to the reaction mixture.
-
Stir the resulting mixture at ambient temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with a dilute HCl solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.[4]
Visual Guides
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
General Reaction Pathway for β-Ketonitrile Synthesis
Caption: A simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimizing Solvent Conditions for 2-Methylbenzoylacetonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Methylbenzoylacetonitrile. The primary focus is on the Knoevenagel condensation, a common and versatile reaction for this class of compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound to form a new carbon-carbon double bond?
A1: The most common reaction is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. The product is typically an α,β-unsaturated dinitrile or a related compound.[1]
Q2: What is the general mechanism of the Knoevenagel condensation with this compound?
A2: The reaction proceeds via a nucleophilic addition followed by a dehydration reaction. A weak base deprotonates the active methylene group of this compound, creating a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final α,β-unsaturated product.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility, the stability of intermediates, and catalyst activity. Polar aprotic solvents are often effective as they can solvate the ionic intermediates. In some cases, solvent-free conditions or the use of water as a green solvent can also lead to high yields.[2][3]
Q4: What are common catalysts used for this reaction?
A4: Weak bases are typically used to catalyze the Knoevenagel condensation. These can include primary, secondary, or tertiary amines (e.g., piperidine, triethylamine), ammonium salts (e.g., ammonium acetate), and inorganic bases like sodium bicarbonate or potassium carbonate.[1][4] In some protocols, solid catalysts like ZnO or SeO2/ZrO2 have also been shown to be effective and offer the advantage of easy separation.[2][3]
Q5: What are potential side reactions to be aware of?
A5: A common side reaction is the hydrolysis of the nitrile group in this compound or the product to the corresponding amide, especially if water is present and the reaction conditions are harsh (e.g., strong acid or base, high temperature). Self-condensation of the aldehyde reactant can also occur if a strong base is used.
II. Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation of this compound with aromatic aldehydes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The basic catalyst may be old, degraded, or of insufficient strength. | - Use a fresh batch of catalyst.- Consider a different weak base (e.g., switch from piperidine to DBU or vice versa).- For solid catalysts, ensure they are properly activated and stored. |
| Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction where water is a byproduct. | - If using a non-aqueous solvent, consider using a Dean-Stark apparatus to remove water azeotropically.- Add molecular sieves to the reaction mixture to sequester water. | |
| Suboptimal Solvent: The chosen solvent may not be ideal for dissolving reactants or stabilizing intermediates. | - Refer to the solvent selection table below and consider screening a few different solvents (e.g., ethanol, acetonitrile, DMF, or solvent-free). | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation by TLC. Gentle heating is often beneficial. | |
| Formation of a White Precipitate (other than the product) | Hydrolysis of Nitrile: The nitrile group on the starting material or product may have hydrolyzed to an amide. | - Ensure all reagents and solvents are anhydrous.- Use milder reaction conditions (lower temperature, weaker base).- Minimize reaction time once the starting material is consumed (monitor by TLC). |
| Incomplete Dissolution: Starting materials may not be fully dissolved in the chosen solvent. | - Try a different solvent in which all reactants are fully soluble at the reaction temperature.- Increase the volume of the solvent. | |
| Reaction Stalls (Incomplete Conversion) | Catalyst Deactivation: The catalyst may be consumed by acidic impurities or deactivated over time. | - Add a fresh portion of the catalyst.- Purify starting materials to remove acidic impurities. |
| Insufficient Reaction Time: The reaction may simply require more time to go to completion. | - Continue to monitor the reaction by TLC for an extended period. |
III. Data on Solvent and Catalyst Effects (Analogous Reactions)
While specific data for this compound is limited in the literature, the following tables for the Knoevenagel condensation of benzaldehyde with malononitrile or ethyl cyanoacetate provide a useful guide for solvent and catalyst selection.
Table 1: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Water | SeO2/ZrO2 | Room Temp. | 15 min | 98 |
| Acetonitrile | SeO2/ZrO2 | Room Temp. | 20 min | 95 |
| Solvent-free | SeO2/ZrO2 | Room Temp. | 10 min | 96 |
| Water | ZnO | Room Temp. | 30 min | 95 |
| Ethanol | Piperidine | Reflux | 1-2 h | ~90 |
| DMF | Piperidine | 80 | 1 h | ~92 |
Data is compiled from analogous reactions and should be used as a starting point for optimization.[2][3]
Table 2: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Bicarbonate (NaHCO3) | Water | Room Temp. | 30 min | 81 (with Furfural) |
| Sodium Acetate (NaOAc) | Water | Room Temp. | 30 min | 59 (with Furfural) |
| Potassium Carbonate (K2CO3) | Water | Room Temp. | 30 min | 53 (with Furfural) |
| Ammonium Acetate | Solvent-free (Ultrasonic) | Room Temp. | ~5 min | 93.58 |
| Piperidine | Ethanol | Reflux | 1-2 h | ~90 |
Data is compiled from analogous reactions and should be used as a starting point for optimization.[4][5]
IV. Experimental Protocols
The following are general protocols that can be adapted for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Protocol 1: Base-Catalyzed Condensation in a Protic Solvent
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of nitrile).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Solvent-Free Condensation with Ultrasonic Irradiation
-
Reactant Mixture: In a beaker, mix this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate.
-
Reaction: Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-10 minutes. Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, add a small amount of a non-polar solvent (e.g., hexane) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent.[5]
V. Visual Diagrams
Knoevenagel Condensation Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 2-Methylbenzoylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methylbenzoylacetonitrile. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes?
A low yield can stem from several factors not directly related to the catalyst. Before focusing on catalyst deactivation, it's crucial to rule out common experimental errors.[1][2][3][4] Key areas to review include:
-
Reagent Purity: Ensure the purity of your starting materials (e.g., 2-methylbenzonitrile or 2-methylbenzoyl chloride and a cyanide source) and solvents. Contaminants can introduce side reactions or poison the catalyst.
-
Reaction Conditions: Inconsistent temperature control, insufficient stirring, or premature quenching of the reaction can all lead to incomplete conversion.[2]
-
Atmospheric Control: If your catalytic system is sensitive to air or moisture, ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
-
Workup and Purification Losses: Product can be lost during transfers between glassware, extractions, and purification steps like column chromatography.[1][3][4] Ensure all vessels are rinsed thoroughly and purification methods are optimized.
Q2: I'm using a phase-transfer catalyst (PTC) like a quaternary ammonium salt, and its activity is decreasing with each cycle. Why is this happening?
Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride, are common in cyanation reactions.[5][6] Their deactivation can be attributed to several mechanisms:
-
Thermal Degradation: Many quaternary ammonium salts are susceptible to thermal decomposition, especially at elevated temperatures, through a process known as Hofmann elimination. This is more likely if strong bases are used.
-
Chemical Degradation: Strong alkaline conditions in the aqueous phase can lead to the chemical degradation of the catalyst over time.[7]
-
Fouling: The catalyst can be encapsulated by polymeric byproducts or tars formed during the reaction, blocking its access to the reactants.
-
Leaching: During the workup phase, the catalyst may preferentially dissolve in the aqueous or organic phase and be inadvertently removed, leading to a lower effective concentration in subsequent runs.
Q3: My transition metal catalyst (e.g., Nickel or Palladium-based) seems to be deactivating. What are the potential deactivation pathways?
Transition metal catalysts are highly effective but can be sensitive. The strong interaction between cyanide anions and the metal center is a primary cause of deactivation.[8][9]
-
Cyanide Poisoning: Cyanide is a strong ligand and can bind irreversibly to the active sites of the metal catalyst. This forms stable metal-cyano complexes that can hamper key catalytic steps like oxidative addition and reductive elimination.[9] An excess of cyanide in the reaction mixture can accelerate this deactivation.
-
Ligand Degradation: The organic ligands attached to the metal center, which are crucial for its stability and activity, can degrade under the reaction conditions.
-
Metal Leaching/Sintering: The active metal particles can detach from their support (if using a heterogeneous catalyst) or agglomerate into larger, less active particles (sintering), reducing the available surface area for catalysis.[10]
Troubleshooting Guides
This section provides systematic approaches to identifying and resolving issues with catalyst deactivation.
Guide 1: Diagnosing Decreased Catalyst Performance
If you suspect catalyst deactivation is the root cause of poor performance, a logical diagnostic workflow can help pinpoint the issue.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Guide 2: Visualizing Common Deactivation Mechanisms
Understanding the pathway to an inactive catalyst can inform prevention strategies.
Caption: Common mechanisms leading to catalyst deactivation.
Quantitative Data on Catalyst Performance
While specific data for this compound is limited, the following tables illustrate typical performance degradation for relevant catalyst types in similar applications.
Table 1: Illustrative Performance of a Reused Phase-Transfer Catalyst (PTC)
| Cycle Number | Initial Reaction Rate (mol/L·s) | Final Yield (%) | Observations |
|---|---|---|---|
| 1 | 0.08 | 95 | Clear, homogenous reaction mixture. |
| 2 | 0.07 | 88 | Slight discoloration of the catalyst phase. |
| 3 | 0.05 | 74 | Increased reaction time needed for completion. |
| 4 | 0.03 | 55 | Significant catalyst darkening; phase separation is sluggish. |
Table 2: Illustrative Performance of a Transition Metal Catalyst with Varying Cyanide Concentration
| Cyanide Source Equiv. | Catalyst Loading (mol%) | Time to Completion (h) | Final Yield (%) |
|---|---|---|---|
| 1.1 | 1.0 | 4 | 92 |
| 1.5 | 1.0 | 6 | 85 |
| 2.0 | 1.0 | 12 | 60 |
| 1.1 | 0.5 | 10 | 75 |
Note: These tables are illustrative and actual results will vary based on specific reaction conditions, catalyst choice, and substrate.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration
This protocol provides a general guideline for regenerating a deactivated catalyst. The specific steps may need optimization.[11]
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture.
-
For Heterogeneous Catalysts: Filter the catalyst from the liquid phase.
-
For Homogeneous/PTC Catalysts: Recover the catalyst through phase separation or extraction. For some quaternary ammonium salts, adding a specific base can cause the catalyst to separate as an oily layer that can be decanted.[12]
-
-
Washing: Wash the recovered catalyst sequentially to remove adsorbed impurities and byproducts.
-
Wash with a suitable organic solvent (e.g., toluene, ethyl acetate) to remove organic residues.
-
Wash with deionized water to remove inorganic salts.
-
For poisoning by species like cyanide, a dilute acid wash (e.g., 0.1 M HCl) may be effective, but caution is advised as it can degrade the catalyst.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of water and solvent.
-
Thermal Treatment (for robust heterogeneous catalysts): In cases of coking or heavy fouling, a controlled calcination in air followed by reduction (if applicable) may be necessary to burn off organic deposits.[11] This is a harsh method and should be used with caution as it can cause sintering.[10]
-
Activity Test: Before reusing the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm that its activity has been restored.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 11. mdpi.com [mdpi.com]
- 12. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 2-Methylbenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis, work-up, and isolation of 2-Methylbenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing β-ketonitriles like this compound is the Claisen condensation. This reaction involves the condensation of an ester (in this case, a 2-methylbenzoate ester) with acetonitrile in the presence of a strong base.
Q2: What are the primary challenges encountered during the synthesis and work-up of this compound?
A2: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in isolating and purifying the final product. The presence of the ortho-methyl group can introduce steric hindrance, potentially impacting the reaction rate and favoring side reactions.
Q3: How does the ortho-methyl group specifically affect the reaction?
A3: The ortho-methyl group can sterically hinder the approach of the acetonitrile anion to the carbonyl carbon of the ester. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of unsubstituted benzoylacetonitrile. It can also influence the solubility of the product and its precursors, which may require adjustments to the work-up and purification procedures.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound often involves strong bases like sodium amide or sodium ethoxide, which are highly reactive and require handling under anhydrous conditions. Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: The steric hindrance from the ortho-methyl group may slow down the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Increase Reaction Temperature: Carefully increasing the temperature may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Use a Stronger Base: If using sodium ethoxide, consider switching to a stronger base like sodium amide, which can lead to higher yields.[1] Note that sodium amide requires more stringent safety precautions. |
| Moisture in the Reaction | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of water can quench the strong base, leading to lower yields. |
| Suboptimal Base to Substrate Ratio | - Optimize Stoichiometry: Ensure the correct molar ratio of base to ester and acetonitrile is used. An excess of the base is often required to drive the reaction to completion. |
| Side Reactions | - Hydrolysis of Ester/Nitrile: Ensure anhydrous conditions during the reaction and work-up to minimize hydrolysis. - Self-condensation of Acetonitrile: This can be minimized by slowly adding the acetonitrile to the reaction mixture. |
Product Isolation and Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in Precipitating the Product | Product is Oiling Out: The product may separate as an oil instead of a solid, especially if impurities are present. | - Scratch the inside of the flask: This can provide nucleation sites for crystallization. - Seed the solution: Add a small crystal of the pure product to induce crystallization. - Use a different solvent system for precipitation/recrystallization. |
| Product Contaminated with Starting Material | Incomplete Reaction or Inefficient Purification: | - Optimize Reaction Conditions: See "Low Reaction Yield" section. - Improve Purification: Recrystallization is a common method for purifying solid organic compounds.[2] Experiment with different solvent systems. A two-solvent recrystallization (e.g., dissolving in a good solvent like dichloromethane and adding a poor solvent like hexane or pentane until cloudy) can be effective. |
| Colored Impurities in the Final Product | Formation of Side Products or Degradation: | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before recrystallization. - Avoid Excessive Heat: During solvent removal and drying, use moderate temperatures to prevent thermal degradation of the product. |
Experimental Protocols
General Protocol for Claisen Condensation Synthesis of this compound
This protocol is adapted from the synthesis of α-phenylacetoacetonitrile and should be optimized for this compound.
Materials:
-
Sodium ethoxide or Sodium amide
-
Anhydrous ethanol (if using sodium ethoxide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl 2-methylbenzoate
-
Acetonitrile
-
Glacial acetic acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Base Preparation (Sodium Ethoxide): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by reacting sodium metal with anhydrous ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of methyl 2-methylbenzoate and acetonitrile dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the reaction by adding a mixture of ice and glacial acetic acid until the solution is acidic.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and isolation of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in the synthesis.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 2-Methylbenzoylacetonitrile
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Methylbenzoylacetonitrile
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for this purpose. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data of this compound with its unsubstituted counterpart, benzoylacetonitrile, supported by experimental data from related compounds.
Comparative NMR Data Analysis
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Benzoylacetonitrile | CDCl₃ | Aromatic Protons: 7.51-8.43 (m, 5H)Methylene Protons (-CH₂-): ~4.0 (s, 2H) |
| This compound (Predicted) | CDCl₃ | Aromatic Protons: ~7.2-7.8 (m, 4H)Methylene Protons (-CH₂-): ~4.0 (s, 2H)Methyl Protons (-CH₃): ~2.5 (s, 3H) |
Note: The chemical shifts for benzoylacetonitrile are based on typical values and data available for similar structures. The predictions for this compound are based on standard substituent effects.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Benzoylacetonitrile | CDCl₃ | Carbonyl Carbon (C=O): ~190Aromatic Carbons: ~128-135Cyano Carbon (CN): ~115Methylene Carbon (-CH₂-): ~30 |
| This compound (Predicted) | CDCl₃ | Carbonyl Carbon (C=O): ~190Aromatic Carbons: ~125-140Cyano Carbon (CN): ~115Methylene Carbon (-CH₂-): ~30Methyl Carbon (-CH₃): ~20 |
Note: The chemical shifts for benzoylacetonitrile are based on typical values and data available for similar structures. The predictions for this compound are based on standard substituent effects.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.
Sample Preparation:
-
Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
NMR Spectrometer Setup and Data Acquisition:
The following parameters are typical for NMR analysis on a 400 MHz spectrometer.[1]
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent)
-
Probe: 5 mm BBFO probe
-
Temperature: 298 K
For ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 20 ppm
For ¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Workflow for NMR Analysis
The logical flow of NMR analysis, from sample preparation to final data interpretation, is illustrated below.
References
A Comparative Guide to the FTIR Functional Group Analysis of 2-Methylbenzoylacetonitrile
This guide provides a predictive Fourier-Transform Infrared (FTIR) spectroscopy analysis for 2-Methylbenzoylacetonitrile, a crucial tool for researchers, scientists, and professionals in drug development for the identification of functional groups and elucidation of molecular structure. Due to the limited availability of direct spectral data for this compound, this guide employs a comparative approach, leveraging data from structurally similar compounds—benzoylacetonitrile, 2-methylbenzyl cyanide, and benzonitrile—to forecast its characteristic infrared absorption bands.
Predicted FTIR Spectrum and Comparative Analysis
The structure of this compound contains several key functional groups that will give rise to distinct peaks in an FTIR spectrum: a ketone (C=O), a nitrile (C≡N), a di-substituted aromatic ring, a methylene group (-CH₂-), and a methyl group (-CH₃). The introduction of a methyl group to the ortho position of the phenyl ring in benzoylacetonitrile is expected to subtly influence the electronic environment and vibrational energies of the bonds, leading to predictable shifts in the IR spectrum.
The analysis of related compounds provides a robust framework for predicting the spectrum of this compound:
-
Benzoylacetonitrile: As the parent compound, its spectrum is the most direct comparator, offering reference points for the carbonyl, nitrile, and methylene groups attached to a phenyl ring.[1][2]
-
2-Methylbenzyl Cyanide: This compound helps in isolating the influence of the 2-methyl group on the aromatic ring and the adjacent methylene and nitrile groups, without the presence of the carbonyl group.[3][4][5][6]
-
Benzonitrile: This simpler molecule provides the characteristic frequencies for the nitrile group directly attached to a phenyl ring.[7][8][9]
The primary vibrational modes and their expected wavenumbers are detailed below.
Data Presentation: Predicted and Comparative FTIR Data
The following table summarizes the predicted FTIR absorption bands for this compound and compares them with the experimentally observed bands for benzoylacetonitrile, 2-methylbenzyl cyanide, and benzonitrile.
| Functional Group | Vibration Mode | Predicted Range for this compound (cm⁻¹) | Benzoylacetonitrile (cm⁻¹) | 2-Methylbenzyl Cyanide (cm⁻¹) | Benzonitrile (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | ~3060 | ~3070, ~3020 | ~3070 | Medium |
| Aliphatic C-H (Methyl) | Asymmetric/Symmetric Stretch | 2975 - 2950, 2885 - 2865 | - | ~2960, ~2870 | - | Medium |
| Aliphatic C-H (Methylene) | Asymmetric/Symmetric Stretch | 2940 - 2915, 2860 - 2840 | ~2920 | ~2930, ~2860 | - | Medium |
| Nitrile (C≡N) | Stretching | 2260 - 2240 | ~2250 | ~2245 | ~2230 | Strong |
| Carbonyl (C=O) | Stretching | 1690 - 1670 | ~1685 | - | - | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1580, 1500 - 1450 | ~1595, ~1450 | ~1605, ~1495, ~1465 | ~1580, ~1490, ~1450 | Medium |
| Aliphatic C-H (Methyl) | Asymmetric Bending | 1470 - 1435 | - | ~1465 | - | Medium |
| Aliphatic C-H (Methylene) | Scissoring | 1440 - 1410 | ~1420 | ~1420 | - | Medium |
| Aliphatic C-H (Methyl) | Symmetric Bending (Umbrella) | 1385 - 1370 | - | ~1380 | - | Medium |
| Aromatic C-H (o-disubst.) | Out-of-Plane Bending | 770 - 735 | (mono-subst. ~750, ~690) | ~750 | (mono-subst. ~755, ~690) | Strong |
Note: The data for comparator compounds are approximate values derived from publicly available spectra. Actual peak positions can vary based on the sampling method and instrument.
Experimental Protocols
A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is provided below. ATR-FTIR is a widely used technique that requires minimal sample preparation.[10][11][12][13]
Objective: To obtain a high-quality infrared spectrum of this compound powder.
Apparatus:
-
FTIR Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, wipe the crystal surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
With nothing on the crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal, but not so high as to damage it.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as a baseline correction or an ATR correction, if required by the software.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder from the crystal surface with a spatula or brush.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to ensure no residue remains for the next measurement.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow used to predict the FTIR spectrum of this compound through comparative analysis.
References
- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoylacetonitrile(614-16-4) IR Spectrum [chemicalbook.com]
- 3. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 4. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 5. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 6. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 7. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]
- 8. Benzonitrile [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylbenzoylacetonitrile
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a predictive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methylbenzoylacetonitrile against structurally related compounds, supported by established fragmentation principles.
Predicted Fragmentation Pattern of this compound
The structure of this compound suggests several likely fragmentation pathways upon electron ionization. The molecular ion (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation steps are anticipated to involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage), as well as rearrangements characteristic of aromatic ketones and nitriles.
A primary fragmentation is the α-cleavage on either side of the carbonyl group. Loss of the cyanomethylene radical (•CH₂CN) would yield the 2-methylbenzoyl cation. Conversely, loss of the 2-methylphenyl radical (•C₇H₇) would result in the formation of the benzoylacetonitrile cation. Further fragmentation of these primary ions is expected, leading to a characteristic mass spectrum.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we can draw parallels with the known mass spectra of benzoylacetonitrile and 2-methylbenzyl cyanide.
| Ion | Proposed Structure | Predicted m/z for this compound | Observed m/z for Benzoylacetonitrile | Observed m/z for 2-Methylbenzyl Cyanide | Fragmentation Pathway |
| [M]+• | [C₁₀H₉NO]+• | 159 | 145 | 131 | Molecular Ion |
| [M - •CH₃]+ | [C₉H₆NO]+ | 144 | - | - | Loss of a methyl radical from the tolyl group |
| [M - CO]+• | [C₉H₉N]+• | 131 | 117 | - | Loss of neutral carbon monoxide |
| [M - •CH₂CN]+ | [C₈H₇O]+ | 119 | 105 | - | α-cleavage, loss of cyanomethylene radical |
| [C₇H₇]+ | 91 | - | 91 | Tropylium ion, from cleavage of the 2-methylbenzoyl fragment | |
| [M - •C₇H₇]+ | [C₃H₂NO]+ | 68 | - | - | α-cleavage, loss of 2-methylphenyl radical |
| [C₆H₅]+ | 77 | 77 | - | Phenyl cation, from loss of CO from the benzoyl fragment |
Data for benzoylacetonitrile and 2-methylbenzyl cyanide are derived from publicly available spectral databases.
Proposed Fragmentation Pathway of this compound
The anticipated fragmentation cascade for this compound is visualized below. This pathway highlights the key bond cleavages and rearrangements that give rise to the major fragment ions.
Figure 1. Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following general mass spectrometry protocol can be employed:
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.
Sample Introduction: The sample, this compound, would be introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a non-polar capillary column would be suitable.
Ionization: Electron ionization would be performed at a standard energy of 70 eV.
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a mass range of m/z 40-200 to detect the molecular ion and all significant fragment ions.
Data Analysis: The resulting mass spectrum would be analyzed to identify the m/z values and relative abundances of the detected ions. This data would then be compared with the predicted fragmentation pattern and the spectra of related compounds.
Conclusion
While a definitive mass spectrum of this compound requires experimental validation, this comparative guide provides a robust, theoretically grounded prediction of its fragmentation behavior. By leveraging established principles of mass spectrometry and data from analogous structures, researchers can gain valuable preliminary insights into the structural characteristics of this molecule. This approach not only aids in the identification of this compound in complex mixtures but also serves as a foundational methodology for the structural elucidation of other novel chemical compounds.
Monitoring 2-Methylbenzoylacetonitrile Reactions: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, precise and efficient monitoring of chemical reactions is paramount. In the synthesis involving 2-Methylbenzoylacetonitrile, a key intermediate in the production of various pharmaceuticals, accurate analytical methods are crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for monitoring this compound reactions, supported by established experimental principles.
LC-MS has emerged as a powerful and versatile tool for real-time reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, intermediates, and products.[1] This technique, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), offers rapid and reliable quantitative analysis, making it highly suitable for the dynamic environment of a chemical reaction.[2][3]
Comparison of Analytical Techniques
While LC-MS offers significant advantages, other analytical methods can also be employed for monitoring chemical reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.
| Feature | LC-MS / UPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass analysis.[1] | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation by liquid chromatography with detection by UV-Vis absorption. |
| Applicability to this compound | Highly suitable. Can analyze the non-volatile and thermally labile compound and its derivatives. | May require derivatization to increase volatility and thermal stability. | Suitable for quantitative analysis if chromophores are present. |
| Sensitivity | Very high (ng/mL to pg/mL levels).[1] | High, but can be limited by derivatization efficiency. | Moderate, typically in the µg/mL range. |
| Selectivity | Excellent, based on both chromatographic retention time and mass-to-charge ratio.[4] | Excellent, based on retention time and mass fragmentation patterns. | Good, but can be limited by co-eluting impurities with similar UV spectra. |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation. | Provides characteristic fragmentation patterns for identification. | Limited to UV-Vis spectrum, which is not highly specific. |
| Speed | UPLC-MS/MS offers very fast analysis times (minutes).[3][4] | Typically longer run times compared to UPLC. | Run times are comparable to or slightly longer than UPLC. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from the reaction matrix.[5] | Less susceptible to matrix effects than LC-MS. | Can be affected by matrix components that absorb at the same wavelength. |
Experimental Protocols
To effectively monitor a this compound reaction using LC-MS, a validated method is essential. The following protocol outlines a general approach that can be adapted and optimized for specific reaction conditions.
LC-MS/MS Method for this compound
This hypothetical protocol is based on common practices for the analysis of small organic molecules.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture at specific time points.
-
Dilute the quenched sample with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[5]
2. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is a common choice for separating non-polar to moderately polar compounds.[2]
-
Mobile Phase: A gradient elution with two solvents is typically used for optimal separation.
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.[6]
-
Injection Volume: 1-5 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[2]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for polar and semi-polar analytes. Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and its related compounds.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantitative analysis.[7] This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor).
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound.
-
Product Ion (Q3): A characteristic fragment ion.
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to maximize the signal intensity of the MRM transition.
4. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in the reaction samples is then determined from this curve.
Workflow and Data Analysis
The following diagram illustrates the typical workflow for monitoring a chemical reaction using LC-MS.
Figure 1. A generalized workflow for monitoring a chemical reaction using LC-MS.
Logical Relationship of Analytical Choices
The selection of an appropriate analytical technique is a critical decision driven by the specific goals of the reaction monitoring.
Figure 2. Decision tree for selecting an analytical method based on experimental goals.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. w3.ual.es [w3.ual.es]
- 6. mdpi.com [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Synthesis of 2-Methylbenzoylacetonitrile and Other Substituted Benzoylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of 2-methylbenzoylacetonitrile and other substituted benzoylacetonitriles, valuable intermediates in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. The choice of substituent on the benzoyl ring significantly influences the reactivity of the starting materials and the overall efficiency of the synthesis. This document summarizes key quantitative data from experimental studies, details relevant synthetic protocols, and visualizes the underlying reaction mechanisms.
Performance Comparison in Synthesis
The synthesis of substituted benzoylacetonitriles is most commonly achieved through a Claisen condensation reaction between a substituted ethyl benzoate and acetonitrile in the presence of a strong base. The electronic nature of the substituent on the aromatic ring plays a crucial role in the reaction's success and efficiency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the electrophilicity of the ester carbonyl and the stability of the reaction intermediates, thereby influencing reaction times and yields.
| Compound | Substituent | Substituent Position | Electronic Effect | Reported Yield (%) |
| Benzoylacetonitrile | -H | - | Neutral | 37.8 - 90 |
| This compound | -CH₃ | ortho | Electron-Donating (weak) | Data not available |
| 4-Methylbenzoylacetonitrile | -CH₃ | para | Electron-Donating (weak) | Moderate to High |
| 4-Methoxybenzoylacetonitrile | -OCH₃ | para | Electron-Donating (strong) | Moderate to High |
| 4-Chlorobenzoylacetonitrile | -Cl | para | Electron-Withdrawing (weak) | Moderate to High |
| 4-Nitrobenzoylacetonitrile | -NO₂ | para | Electron-Withdrawing (strong) | Lower to Moderate |
Note: The yields reported are highly dependent on the specific reaction conditions, including the base used, solvent, temperature, and reaction time. The lack of standardized comparative data for this compound highlights an area for further investigation. Generally, electron-donating groups at the para-position tend to slightly increase the electron density of the carbonyl carbon, which could potentially slow down the initial nucleophilic attack but may stabilize the intermediate. Conversely, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can facilitate the initial attack but may destabilize the resulting enolate. The steric hindrance from the ortho-methyl group in this compound is also expected to play a significant role in its synthesis, potentially leading to lower yields compared to its para-substituted counterpart.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of benzoylacetonitrile and a representative substituted analog, which can be adapted for the synthesis of other derivatives.
General Procedure for the Synthesis of Benzoylacetonitrile via Claisen Condensation[1]
Materials:
-
Ethyl benzoate
-
Acetonitrile
-
Sodium methoxide (NaOMe)
-
Methanol
-
Diethyl ether
-
5% Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of ethyl benzoate (20 g, 133 mmol) and sodium methoxide (133 mmol, from 3 g Na) in methanol is heated with stirring to 80 °C until a homogeneous gelatinous mass is formed.
-
Acetonitrile (6.8 g, 165 mmol) is then added slowly under the surface of this mass over a period of 30 minutes.
-
The reaction temperature is raised to 120 °C and the mixture is heated at reflux for 24 hours.
-
After cooling on an ice bath, the reaction mixture is treated with water and diethyl ether until the solid material dissolves.
-
The aqueous layer is separated and acidified with 5% H₂SO₄.
-
The aqueous layer is then washed with a saturated aqueous solution of NaHCO₃, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Synthesis of Substituted Benzoylacetonitriles
The general procedure described above can be adapted for the synthesis of substituted benzoylacetonitriles by replacing ethyl benzoate with the corresponding substituted ethyl benzoate. Reaction conditions, such as temperature and reaction time, may need to be optimized for each specific substrate to achieve maximal yields.
Reaction Mechanisms and Workflows
The synthesis of benzoylacetonitriles primarily proceeds via the Claisen condensation mechanism. The reactivity of these compounds in subsequent reactions, such as the Thorpe-Ziegler reaction, is also of significant interest.
Claisen Condensation for Benzoylacetonitrile Synthesis
The Claisen condensation involves the base-catalyzed reaction between an ester and another carbonyl compound (in this case, acetonitrile) to form a β-keto nitrile. The key steps are the deprotonation of acetonitrile to form a nucleophilic carbanion, followed by nucleophilic attack on the ester carbonyl, and subsequent elimination of an alkoxide.
Thorpe-Ziegler Reaction: A Potential Follow-up Reaction
Benzoylacetonitriles, being nitriles with an acidic α-proton, can undergo base-catalyzed self-condensation in what is known as the Thorpe reaction. The intramolecular version of this reaction, the Thorpe-Ziegler reaction, is a powerful tool for the synthesis of cyclic compounds.
Comparative Crystallographic Analysis of Benzoylacetonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data for derivatives of benzoylacetonitrile, offering insights into their solid-state conformations and intermolecular interactions. Due to the limited availability of public crystallographic data for 2-Methylbenzoylacetonitrile, this guide focuses on closely related and structurally similar benzoylacetonitrile derivatives to provide a valuable comparative framework.
Crystallographic Data of Benzoylacetonitrile Derivatives
The following table summarizes key crystallographic parameters for a selection of benzoylacetonitrile derivatives, facilitating a clear comparison of their solid-state structures.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 2-(4-methylbenzylidene)malononitrile | C₁₁H₈N₂ | Triclinic | P-1 | 7.0043(5) | 7.5270(5) | 9.5396(6) | 96.592(4) | 454.75(5) | 2[1] |
| 2-(4-chlorobenzylidene)malononitrile | C₁₀H₅ClN₂ | Monoclinic | P2₁/c | 11.873(2) | 7.424(1) | 11.006(2) | 115.38(3) | 876.5(3) | 4 |
| 2-(4-nitrobenzylidene)malononitrile | C₁₀H₅N₃O₂ | Monoclinic | P2₁/n | 7.558(2) | 13.921(3) | 9.170(2) | 108.38(3) | 915.2(4) | 4 |
Experimental Protocols
Synthesis and Crystallization of 2-(4-methylbenzylidene)malononitrile[1]
Synthesis: A mixture of 4-methylbenzaldehyde (10 mmol) and malononitrile (10 mmol) is prepared in a round-bottom flask. A catalytic amount of piperidine is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product is collected by filtration and washed with cold ethanol.
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as ethanol/water.
X-ray Diffraction Data Collection and Structure Refinement
Data for single-crystal X-ray diffraction is typically collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques are crucial for the comprehensive characterization of benzoylacetonitrile derivatives.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution. | Complementary to X-ray crystallography, which provides solid-state structure. NMR can confirm the constitution and configuration of the molecule in solution, which may differ from the solid state. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Provides information on the molecular formula, which is essential for confirming the identity of the synthesized compound before crystallographic analysis. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | A rapid and simple method to confirm the presence of key functional groups (e.g., C≡N, C=O) in the synthesized derivatives, complementing the detailed structural information from X-ray diffraction. |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of a crystalline solid, useful for phase identification and purity assessment. | While single-crystal XRD determines the structure of a single crystal, PXRD is used to analyze a bulk powder sample, ensuring the crystalline phase is consistent throughout the material. |
Visualizing Experimental and Logical Workflows
To understand the process from synthesis to structural analysis and its potential applications, the following diagrams illustrate the typical workflows.
Caption: Experimental workflow from synthesis to drug development.
Caption: Relationship between molecular structure and therapeutic potential.
References
A Comparative Guide to Purity Assessment of 2-Methylbenzoylacetonitrile by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Methylbenzoylacetonitrile. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist in selecting the most suitable method for specific analytical needs.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. While several methods can be employed for purity determination, HPLC is a widely adopted technique due to its robustness and applicability to a broad range of non-volatile compounds. This guide will focus on a standard Reversed-Phase HPLC (RP-HPLC) method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Assessment Methods
The selection of a suitable analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | RP-HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on boiling point and polarity, with mass-based identification | Quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei |
| Typical Purity Range | 95-99.9% | 98-99.9% | 98-99.9% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Advantages | Robust, versatile for non-volatile and thermally labile compounds, widely available. | High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information for identification. | Primary analytical method, does not require a reference standard of the analyte for quantification, provides structural information.[1][2][3] |
| Disadvantages | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4] |
Experimental Protocols
Detailed methodologies for the RP-HPLC, GC-MS, and qNMR analysis of this compound are provided below.
This protocol describes a general RP-HPLC method suitable for the purity determination of this compound.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 245 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
A standard GC-MS system.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-400 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent like Dichloromethane to obtain a solution of 1 mg/mL.
qNMR is an absolute quantification method that does not require a reference standard of the analyte.[1][2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of protons contributing to each signal.
-
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of this compound, from initial analysis to final reporting.
Caption: Workflow for the purity assessment of this compound.
Conclusion
For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and widely accessible solution. It provides excellent separation of the main component from potential non-volatile impurities. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile impurities, owing to its high sensitivity and specificity. qNMR provides an excellent orthogonal method for absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3] The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy.
References
Benchmarking the efficiency of 2-Methylbenzoylacetonitrile synthesis routes
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds. This guide provides an objective comparison of two distinct synthetic routes to this compound, supported by available experimental data, to aid in the selection of the most suitable method based on efficiency, reagent availability, and reaction conditions.
Comparison of Synthesis Routes
The two primary approaches for the synthesis of this compound that are compared here are:
-
Route 1: Base-Mediated Condensation of an Aryl Ester with 2-Methylbenzonitrile. This method represents a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.
-
Route 2: Cyanation of 2-Methylbenzoyl Chloride. This approach involves the reaction of an acyl chloride with a cyanide source, a common method for the preparation of β-ketonitriles.
The following table summarizes the key quantitative data for each route based on available literature.
| Parameter | Route 1: Base-Mediated Condensation | Route 2: Cyanation of 2-Methylbenzoyl Chloride |
| Starting Materials | Methyl 2-methylbenzoate, 2-Methylbenzonitrile | 2-Methylbenzoyl chloride, Sodium Cyanide |
| Key Reagents | Sodium Hydride (NaH) | Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) |
| Solvent | Dimethoxyethane (DME) | Dichloroethane |
| Reaction Temperature | 90 °C | 0-5 °C |
| Reaction Time | 4 hours | 6 hours |
| Reported Yield | Not explicitly reported for this specific product | 80-90% |
| Purity | Not explicitly reported | 98.0-99.0% |
Experimental Protocols
Below are the detailed experimental methodologies for the two synthesis routes.
Route 1: Base-Mediated Condensation of an Aryl Ester with 2-Methylbenzonitrile
This protocol is based on a procedure described for the synthesis of a precursor for aminated isoquinoline frameworks.
Materials:
-
Methyl 2-methylbenzoate
-
2-Methylbenzonitrile
-
Sodium hydride (NaH)
-
Dimethoxyethane (DME), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel under a nitrogen atmosphere, add sodium hydride (4.0 equivalents) and anhydrous dimethoxyethane (DME).
-
Stir the suspension at room temperature for 20 minutes.
-
Add methyl 2-methylbenzoate (1.0 equivalent) and 2-methylbenzonitrile (1.0 equivalent) dropwise via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding it to a brine solution.
-
Extract the aqueous mixture with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Route 2: Cyanation of 2-Methylbenzoyl Chloride
This protocol is adapted from a patented method for the synthesis of o-methylbenzoyl nitrile, which, based on the reactants, yields this compound.[1]
Materials:
-
2-Methylbenzoyl chloride
-
Sodium cyanide, aqueous solution (32.5%)
-
Dichloroethane
-
Benzyltriethylammonium chloride (Phase Transfer Catalyst)
Procedure:
-
In a reaction vessel, combine 2-methylbenzoyl chloride (1.0 equivalent), dichloroethane, and benzyltriethylammonium chloride (0.05 equivalents).
-
Begin stirring and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium cyanide (1.3 equivalents) dropwise over approximately 2 hours, maintaining the temperature between 0-5 °C.
-
Continue to stir the reaction mixture at 0-5 °C for 6 hours.
-
Filter the reaction mixture and wash the filter residue with dichloromethane.
-
Separate the layers of the filtrate, and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The patent suggests that a subsequent distillation with an inorganic base can be performed to convert any by-product dimers into the target product, increasing the overall yield.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the Base-Mediated Condensation Synthesis.
Caption: Workflow for the Cyanation of 2-Methylbenzoyl Chloride.
References
Safety Operating Guide
Proper Disposal of 2-Methylbenzoylacetonitrile: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylbenzoylacetonitrile, a compound that, like other nitrile-containing organic molecules, is treated as hazardous waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with the handling and disposal of this chemical. The following information outlines essential safety measures, disposal procedures, and emergency protocols.
Safety and Handling Profile
Key safety information, based on related nitrile compounds, is summarized in the table below. It is crucial to consult your institution's specific safety guidelines and the supplier's SDS for any chemical handled in the laboratory.
| Parameter | Value (for related nitrile compounds) | Source |
| Physical State | Clear colorless to orange-reddish liquid | ChemicalBook[3] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor. | Sigma-Aldrich, Fisher Scientific[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Fisher Scientific[1] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, chemical-resistant gloves, lab coat. | BenchChem[1] |
| Flash Point | > 110 °C (> 230 °F) (for 2-Methylbenzyl cyanide) | The Good Scents Company[4] |
| Specific Gravity | 1.010 to 1.014 @ 20 °C (for 2-Methylbenzyl cyanide) | The Good Scents Company[4] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound should be managed as a hazardous waste stream. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Collection:
-
Designate a specific, sealed, and properly labeled waste container for this compound waste.
-
The container must be made of a compatible material (e.g., glass or polyethylene) that will not react with or degrade from contact with the nitrile compound.
-
Never mix this compound waste with other waste streams, particularly incompatible materials like strong acids or bases, to prevent dangerous chemical reactions.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, flammable).
-
Include the date when the first waste was added to the container. This is crucial for tracking accumulation time, which is often regulated.
3. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[1]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Professional Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2]
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
1. Evacuation and Ventilation:
-
Evacuate all non-essential personnel from the spill area.
-
If the spill is significant, remove all sources of ignition and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
2. Containment and Cleanup:
-
Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical absorbent.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
3. Decontamination:
-
Thoroughly clean the spill area with soap and water once the absorbed material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methylbenzoylacetonitrile
This guide provides immediate, essential safety and logistical information for handling 2-Methylbenzoylacetonitrile in a laboratory setting. The following procedures are based on best practices for handling analogous nitrile compounds and are intended for use by trained research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are the preferred choice due to their high resistance to a wide range of chemicals, including solvents, oils, and acids.[4][5][6][7] Ensure gloves are inspected for integrity before each use. For prolonged contact, consider wearing heavier-duty nitrile gauntlets. |
| Eyes | Safety glasses with side shields or chemical safety goggles | Eye protection must be worn at all times to protect against splashes.[2][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat | A flame-retardant and chemical-resistant lab coat should be worn and kept fastened.[1] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[8] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be available in the immediate vicinity.
Step 2: Weighing and Aliquoting
-
Containment: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to prevent the dispersion of fine particles.
-
Tool Selection: Use non-sparking tools for handling the chemical.[1][9]
-
Aliquotting: Prepare aliquots in sealed, clearly labeled containers.
Step 3: Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.[8]
Step 4: Post-Handling and Decontamination
-
Decontaminate Work Area: Wipe down all surfaces in the fume hood and any equipment used with an appropriate decontaminating solution.
-
Personal Decontamination: After handling is complete, remove gloves and lab coat. Wash hands thoroughly with soap and water.[2] Contaminated clothing should be removed immediately and laundered before reuse.[8][10]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[1] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste stream for solid waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Table 3: Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[9] |
| Spill | Evacuate the area.[9] Wearing appropriate PPE, contain the spill with an inert absorbent material.[9] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
For all exposures, be prepared to provide the Safety Data Sheet (SDS) of a similar compound to emergency medical personnel.[1]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. unigel.com.br [unigel.com.br]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. business.medtecs.com [business.medtecs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemdmart.com [chemdmart.com]
- 11. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
